Product packaging for Desmethyl Thiosildenafil-d8(Cat. No.:CAS No. 1215321-44-0)

Desmethyl Thiosildenafil-d8

Cat. No.: B565125
CAS No.: 1215321-44-0
M. Wt: 484.7 g/mol
InChI Key: VMDTWBKYCKLNLA-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl Thiosildenafil-d8, also known as this compound, is a useful research compound. Its molecular formula is C21H28N6O3S2 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N6O3S2 B565125 Desmethyl Thiosildenafil-d8 CAS No. 1215321-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675816
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215321-44-0
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desmethyl Thiosildenafil-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Physicochemical Identifiers for Desmethyl Thiosildenafil-d8

This document provides core quantitative data and relational context for this compound, a deuterated analog of Desmethyl Thiosildenafil. The information herein is foundational for researchers engaged in metabolic studies, pharmacokinetic analysis, and the use of this compound as an analytical standard.

Quantitative Data Summary

The primary chemical and physical identifiers for this compound have been compiled from chemical supplier and database information. These values are crucial for accurate quantification, solution preparation, and analytical method development.

IdentifierValue
CAS Number 1215321-44-0[1]
Molecular Weight 484.66 g/mol [1]
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂[1]

Data Provenance and Methodologies

The data presented in this guide is derived from standardized information provided by chemical manufacturers and databases.

  • CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to a single, specific chemical substance. The number 1215321-44-0 was assigned to the deuterated isotopologue, this compound, upon its registration, distinguishing it from its unlabeled counterpart.

  • Molecular Weight: The molecular weight is calculated based on the compound's molecular formula (C₂₁H₂₀D₈N₆O₃S₂) using standard atomic weights, with deuterium (D) substituting for protium (H) at eight positions. This value is critical for gravimetric and molar calculations in experimental settings and is typically confirmed by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the subject compound and its key identifiers. This visualization provides a clear logical flow from the chemical name to its fundamental quantitative properties.

Compound This compound CAS CAS Number 1215321-44-0 Compound->CAS has MW Molecular Weight 484.66 g/mol Compound->MW has

References

An In-depth Technical Guide to the Synthesis and Purification of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Desmethyl Thiosildenafil-d8, a deuterated analogue of a thiosildenafil derivative. The information is compiled from a variety of sources, including scientific literature and chemical supplier data, to offer a detailed resource for researchers in drug development and related fields.

Introduction

Desmethyl Thiosildenafil is an analogue of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The "thio" designation indicates the replacement of the carbonyl oxygen atom on the pyrazolopyrimidinone ring with a sulfur atom. The "-d8" suffix signifies the presence of eight deuterium atoms, most likely on the piperazine ring, which makes it a valuable internal standard for pharmacokinetic and metabolic studies. This guide outlines a feasible multi-step synthesis and purification process for this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process:

  • Synthesis of the Core Intermediate: Preparation of N-Desmethyl Sildenafil.

  • Thionation: Conversion of the carbonyl group of N-Desmethyl Sildenafil to a thiocarbonyl group to yield Desmethyl Thiosildenafil.

  • Deuterium Labeling: Introduction of the piperazine-d8 moiety to the sulfonyl chloride precursor to yield the final deuterated product.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Desmethyl Sildenafil cluster_1 Stage 2: Thionation cluster_2 Stage 3: Deuteration and Final Product A 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)- 1-methyl-3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one C Desmethyl Sildenafil A->C Piperazine, Base B Piperazine B->C D Desmethyl Sildenafil F Desmethyl Thiosildenafil D->F Toluene, Reflux E Lawesson's Reagent E->F G 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)- 1-methyl-3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-thione I This compound G->I Base H Piperazine-d8 H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Desmethyl Sildenafil

The initial step involves the reaction of the commercially available sulfonyl chloride intermediate with piperazine.

Materials:

  • 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 139756-22-2)[1][2][3][4][5]

  • Piperazine (anhydrous)

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure (General):

  • Dissolve 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable anhydrous solvent such as dichloromethane.

  • Add an excess of anhydrous piperazine to the solution.

  • Add a base, such as triethylamine, to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water to remove the base and any piperazine hydrochloride formed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Desmethyl Sildenafil.

  • The crude product can be purified by column chromatography on silica gel.

Stage 2: Thionation of Desmethyl Sildenafil

The carbonyl group of the pyrazolopyrimidinone ring is converted to a thiocarbonyl group using Lawesson's reagent.

Materials:

  • Desmethyl Sildenafil (from Stage 1)

  • Lawesson's Reagent (CAS: 19172-47-5)[6]

  • Toluene (anhydrous)

Procedure (General):

  • Suspend Desmethyl Sildenafil in anhydrous toluene.

  • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the suspension.

  • Reflux the mixture for several hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield Desmethyl Thiosildenafil.

Stage 3: Synthesis of this compound

This stage involves the coupling of the thionated sulfonyl chloride intermediate with piperazine-d8.

Materials:

  • 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione (prepared by thionation of the corresponding sulfonyl chloride)

  • Piperazine-d8 dihydrochloride (CAS: 849482-21-9)

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • A suitable solvent (e.g., dichloromethane or acetonitrile)

Procedure (General):

  • Dissolve the thionated sulfonyl chloride intermediate in an anhydrous solvent.

  • In a separate flask, neutralize piperazine-d8 dihydrochloride with a base to obtain the free piperazine-d8.

  • Add the free piperazine-d8 to the solution of the sulfonyl chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction mixture as described in Stage 1 to isolate the crude this compound.

Purification

The final product, this compound, requires purification to meet the high-purity standards for its use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.

Preparative HPLC (General Conditions):

  • Column: A reversed-phase C18 column is typically suitable for sildenafil and its analogues.[7][8][9][10][11]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the product.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 290 nm for sildenafil analogues) is used to monitor the elution of the product.[8][11]

Procedure:

  • Dissolve the crude this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Inject the solution onto the preparative HPLC system.

  • Collect the fractions containing the pure product based on the UV chromatogram.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize the key chemical and physical properties of the target compound and its non-deuterated analogue.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular WeightCAS Number
Desmethyl SildenafilC₂₁H₂₈N₆O₄S460.55139755-82-1[12]
Desmethyl ThiosildenafilC₂₁H₂₈N₆O₃S₂476.62479073-86-4
This compoundC₂₁H₂₀D₈N₆O₃S₂484.671215321-44-0

Table 2: Spectroscopic Data (Predicted/Reported for Analogues)

TechniqueDesmethyl Thiosildenafil (Predicted)
¹H NMR Chemical shifts for the pyrazolopyrimidinone core protons, the ethoxy group, the propyl group, and the piperazine protons are expected. The thionation is unlikely to cause major shifts in the aromatic and alkyl regions compared to Desmethyl Sildenafil.
¹³C NMR The most significant change compared to Desmethyl Sildenafil will be the downfield shift of the C=S carbon (formerly C=O), typically observed around 200 ppm.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 477.16 for the non-deuterated analogue and m/z 485.21 for the d8-analogue.

Signaling Pathway

Desmethyl Thiosildenafil, like its parent compound sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethyl Thiosildenafil would increase the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Degrades Desmethyl_Thiosildenafil This compound Desmethyl_Thiosildenafil->PDE5 Inhibits

Caption: Mechanism of action via PDE5 inhibition.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described synthetic procedures are based on available scientific literature for analogous compounds and should be adapted and optimized in a controlled laboratory setting by qualified personnel. All chemical handling should be performed with appropriate safety precautions.

References

Physical and chemical properties of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and a proposed signaling pathway for Desmethyl Thiosildenafil-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Information

This compound is a deuterated analog of Desmethyl Thiosildenafil, which itself is a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative analytical methods.

Physical and Chemical Properties
PropertyValueSource
Chemical Name 5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- 7H-pyrazolo[4,3-d]pyrimidine-7-thionePharmaffiliates
CAS Number 1215321-44-0LGC Standards
Molecular Formula C21H20D8N6O3S2LGC Standards
Molecular Weight 484.66 g/mol LGC Standards
Appearance Pale Yellow SolidPharmaffiliates
Purity Typically >95% (HPLC)LGC Standards
Storage Temperature 2-8°C or -20°CPharmaffiliates, LGC Standards
Solubility Soluble in DMF and DMSOInferred from Thiosildenafil

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following protocols are based on established methods for similar sildenafil analogs and can be adapted for this specific deuterated compound.

Synthesis of Thiosildenafil Analogs

The synthesis of thiosildenafil analogs can be adapted from methods developed for sildenafil and its derivatives. A plausible synthetic route is outlined below:

  • Chlorosulfonylation: The precursor, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is treated with a chlorosulfonating agent to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.

  • Amination: The resulting sulfonyl chloride is then reacted with deuterated piperazine (piperazine-d8) to form the corresponding sulfonamide.

  • Thionation: The final step involves the conversion of the carbonyl group at the 7-position of the pyrazolopyrimidinone core to a thiocarbonyl group. This can be achieved using a thionating agent such as Lawesson's reagent.

Analytical Methods

The identification and quantification of this compound in various matrices can be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions would need to be determined for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: These techniques are essential for the structural elucidation and confirmation of the synthesized compound. The presence and position of the deuterium atoms can be confirmed by the absence of corresponding proton signals in the 1H NMR spectrum.

Below is a diagram illustrating a general experimental workflow for the analysis of such compounds.

experimental_workflow sample Sample Preparation hplc HPLC Separation sample->hplc Injection ms MS/MS Detection hplc->ms Elution data Data Analysis ms->data Data Acquisition

A generalized workflow for the analysis of this compound.

Proposed Signaling Pathway

While specific studies on the biological activity of this compound are not currently available, its structural similarity to sildenafil and other thiosildenafil analogs strongly suggests that it acts as a phosphodiesterase type 5 (PDE5) inhibitor. The proposed signaling pathway is based on the known mechanism of action of sildenafil and its analogs.

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound is expected to enhance the effect of NO by increasing the levels of cGMP, thereby facilitating penile erection.

The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_stimulation Sexual Stimulation cluster_action Cellular Action cluster_inhibition Inhibition NO_Release NO Release GC Guanylate Cyclase NO_Release->GC Activates GTP GTP GC->GTP cGMP cGMP GTP->cGMP Converts Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP cGMP->GMP Degradation Erection Erection Relaxation->Erection Desmethyl_Thio This compound PDE5 PDE5 Desmethyl_Thio->PDE5 Inhibits

Proposed signaling pathway for this compound as a PDE5 inhibitor.

An In-depth Technical Guide on the Stability and Storage Conditions of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of Desmethyl Thiosildenafil-d8. Due to the limited publicly available stability data for this specific deuterated analog, this guide synthesizes information from structurally similar compounds, primarily N-Desmethyl Sildenafil-d8 and its non-deuterated parent drugs. The experimental protocols described are based on established international guidelines for pharmaceutical stability testing.

Recommended Storage Conditions

Based on supplier recommendations for the closely related compound, N-Desmethyl Sildenafil-d8, the following storage conditions are advised for this compound to ensure its integrity and stability.

Table 1: Recommended Storage Conditions for this compound (based on N-Desmethyl Sildenafil-d8 data)

FormStorage TemperatureDurationAdditional Notes
Neat Solid -20°C[1][2]Long-term (≥ 4 years for N-desmethyl Sildenafil)[2]Store in a tightly sealed container, protected from moisture and light.[3]
In Solvent -80°C[3][4]Up to 6 months[4]Aliquot to avoid repeated freeze-thaw cycles.
-20°C[4]Up to 1 month[4]For shorter-term storage.

It is crucial to note that while this compound is structurally similar to N-Desmethyl Sildenafil-d8, its stability profile may differ. Therefore, it is highly recommended to perform in-house stability assessments to establish definitive storage conditions and shelf-life for specific formulations and applications.

Stability Assessment: A Framework for Forced Degradation Studies

To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to induce degradation to a level of 5-20%, which allows for the identification of potential degradation products and the validation of an analytical method's ability to separate these from the parent compound.[5]

The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines and published studies on sildenafil and its analogs.[5][6][7][8]

The general workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow Figure 1: General Workflow for a Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis with UV or MS Detection acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products (e.g., LC-MS/MS) hplc->characterize validate Validate Stability-Indicating Method (Specificity, Accuracy, Precision) hplc->validate

Caption: General Workflow for a Forced Degradation Study

The following table summarizes the recommended stress conditions for a forced degradation study of this compound, extrapolated from studies on sildenafil.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl[9]Room Temperature to 60°C[9]Up to 7 days[9]Neutralize the solution before analysis.
Base Hydrolysis 0.1 M - 1 M NaOH[9]Room Temperature to 60°C[9]Up to 7 days[9]Neutralize the solution before analysis.
Oxidation 0.1% - 3% H₂O₂[9]Room Temperature[9]Up to 7 days[9]Sildenafil is known to be susceptible to oxidation.[7]
Thermal Degradation 40°C - 80°C[9]Up to 7 daysConducted on solid and/or solution forms.
Photolytic Degradation Exposure to UV and visible lightRoom TemperatureOverall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.A control sample should be protected from light.

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

2.3.1. Recommended HPLC Method Parameters (Starting Point)

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][10]

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220-300 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

The method must be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, linearity, and robustness.

The identification of degradation products is essential for understanding the stability of the molecule. The following diagram illustrates a logical approach to identifying and characterizing these products.

Degradation_Pathway_Analysis Figure 2: Logical Flow for Degradation Pathway Analysis start Stressed Sample Analysis by HPLC-UV peak_detection Detect Peaks of Degradation Products start->peak_detection lc_ms LC-MS/MS Analysis peak_detection->lc_ms mass_spec Obtain Mass Spectra (MS and MS/MS) lc_ms->mass_spec structure_elucidation Propose Structures of Degradation Products mass_spec->structure_elucidation pathway Propose Degradation Pathway structure_elucidation->pathway

Caption: Logical Flow for Degradation Pathway Analysis

Conclusion

References

Technical Guide to the Isotopic Purity of Desmethyl Thiosildenafil-d8 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Desmethyl Thiosildenafil-d8 analytical standard. The information presented herein is crucial for ensuring the accuracy and reliability of quantitative bioanalytical studies, particularly those employing mass spectrometry-based detection. This document outlines the typical data presentation for such a standard, details the experimental protocols for its characterization, and illustrates relevant biological pathways and analytical workflows.

Data Presentation: Isotopic Purity and Distribution

The isotopic purity of a deuterated analytical standard is a critical parameter that defines its quality and suitability for use as an internal standard in quantitative analyses. It is typically determined by mass spectrometry and is presented in a Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available at the time of this writing, the following data for the closely related analog, N-Desmethyl Sildenafil-d8, serves as a representative example of the expected specifications.

Table 1: Representative Isotopic Purity Data for a Deuterated Sildenafil Analog Standard

ParameterValue
Chemical Purity (HPLC) >95%
Isotopic Purity 98.2%
Isotopic Distribution See Table 2

Data presented is for N-Desmethyl Sildenafil-d8 and is intended to be illustrative for this compound.

Table 2: Representative Mass Distribution of Deuterated Species for a d8-Labeled Standard

Deuterated SpeciesNormalized Intensity (%)
d0 (unlabeled)0.01
d10.00
d20.04
d30.02
d40.01
d50.00
d61.09
d711.41
d8 (fully deuterated)87.43

This data, from a Certificate of Analysis for N-Desmethyl Sildenafil-d8, demonstrates a typical distribution of deuterated isotopologues. The d8 species is the most abundant, ensuring a distinct mass shift from the unlabeled analyte.[1]

Experimental Protocols

The determination of isotopic purity for a deuterated standard like this compound involves a combination of chromatographic separation and mass spectrometric analysis. High-resolution mass spectrometry (HRMS) is often the technique of choice due to its ability to resolve and accurately measure the mass-to-charge ratio of different isotopologues.

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: The deuterated standard is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC or HPLC, to separate the analyte of interest from any potential impurities.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into a mass spectrometer. The instrument is operated in full-scan mode to detect all ions within a specified mass range.

  • Data Analysis: The mass spectrum of the analyte is analyzed to determine the relative abundance of each isotopologue (d0, d1, d2, etc.). The isotopic purity is calculated based on the distribution of these species.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is the primary technique for determining isotopic purity, NMR spectroscopy is often used to confirm the location of the deuterium labels within the molecule and to assess its overall structural integrity.

  • Sample Preparation: A concentrated solution of the deuterated standard is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the unlabeled analog, confirms the positions of deuterium labeling.

  • Spectral Interpretation: The acquired spectra are compared to those of the unlabeled standard to ensure the structural integrity of the molecule.

Mandatory Visualizations

Signaling Pathway of Sildenafil Analogs

Desmethyl Thiosildenafil, being an analog of Sildenafil, is expected to exert its pharmacological effect through the same mechanism of action: inhibition of phosphodiesterase type 5 (PDE5). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

G cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase-5 (PDE5) Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Degrades Desmethyl_Thiosildenafil Desmethyl Thiosildenafil Desmethyl_Thiosildenafil->PDE5 Inhibits

Caption: Mechanism of action of Desmethyl Thiosildenafil via PDE5 inhibition.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the determination of isotopic purity of a deuterated analytical standard using LC-MS.

G cluster_workflow Isotopic Purity Analysis Workflow Start Start: Deuterated Standard Sample Prep Sample Preparation (Dissolution in Solvent) Start->Prep LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Full Scan Analysis) LC->MS Data Data Acquisition (Mass Spectrum) MS->Data Analysis Data Analysis (Isotopologue Distribution) Data->Analysis Report Report: Isotopic Purity Calculation Analysis->Report

Caption: Workflow for isotopic purity determination by LC-MS.

References

Safety data sheet (SDS) for Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl Thiosildenafil-d8, a deuterated analog of a potent phosphodiesterase type 5 (PDE5) inhibitor. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Compound Identification and Properties

This compound is the deuterated form of Desmethyl Thiosildenafil, an analog of the well-known PDE5 inhibitor, Sildenafil. The deuteration is typically in the N-desmethyl piperazine ring, which is a common site for metabolic activity. This isotopic labeling makes it a valuable tool in analytical and research applications, particularly in pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThiosildenafilSildenafil
CAS Number 1215321-44-0479073-79-5139755-83-2
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂C₂₂H₃₀N₆O₃S₂C₂₂H₃₀N₆O₄S
Molecular Weight 484.66 g/mol 490.6 g/mol 474.58 g/mol
Appearance Pale Yellow Solid[1]White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in Chloroform[1]Soluble in DMF (16 mg/ml), DMSO (5 mg/ml)[2]Soluble in DMSO, Methanol
Melting Point Not available172-174°C[1]187-189°C
Storage Temperature 4°C[1]-20°C[2]Room Temperature

Safety Data

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, an SDS for the closely related analog, Thiosildenafil, provides essential safety information. Given the structural similarity, the hazards are expected to be comparable.

Table 2: Summary of Safety Data for Thiosildenafil

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Not ClassifiedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation Category 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation Category 2AP264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: get medical advice/attention.
Specific target organ toxicity – single exposure (Respiratory tract irritation) Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

This data is based on the Safety Data Sheet for Thiosildenafil and should be used as a guideline. Standard laboratory safety protocols should always be followed.

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor, analogous to Sildenafil and Thiosildenafil. PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The mechanism of action is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

sildenafil_pathway cluster_stimulation Initiation cluster_cellular Cellular Response cluster_inhibition Inhibition Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase activates GTP_to_cGMP GTP to cGMP Conversion Guanylate_Cyclase->GTP_to_cGMP catalyzes Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 GTP_to_cGMP->PDE5 Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation causes Desmethyl_Thiosildenafil Desmethyl Thiosildenafil-d8 Desmethyl_Thiosildenafil->PDE5 inhibits cGMP_Degradation cGMP Degradation (Inhibited) PDE5->cGMP_Degradation mediates

Fig. 1: Simplified signaling pathway of this compound action.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Desmethyl Thiosildenafil or related compounds in biological matrices. Below are representative protocols for its use in analytical quantification and a general protocol for assessing PDE5 inhibition.

Analytical Quantification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol outlines a general procedure for the quantification of a target analyte (e.g., Desmethyl Thiosildenafil) in a biological sample using this compound as an internal standard.

analytical_workflow start Start sample_prep Sample Preparation (e.g., Plasma) start->sample_prep add_is Add Internal Standard (this compound) sample_prep->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Fig. 2: General workflow for analytical quantification using a deuterated internal standard.

Methodology:

  • Sample Preparation: A known volume of the biological matrix (e.g., plasma, urine) is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to each sample, calibrator, and quality control sample.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): An appropriate organic solvent (e.g., ethyl acetate) is added to the sample. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte and internal standard is transferred to a new tube.

    • Solid-Phase Extraction (SPE): The sample is loaded onto a conditioned SPE cartridge. The cartridge is washed with a specific solvent to remove interferences, and then the analyte and internal standard are eluted with a different solvent.

  • Evaporation: The solvent from the extraction step is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a known volume of the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

  • Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.

In Vitro PDE5 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like Desmethyl Thiosildenafil against the PDE5 enzyme.

pde5_assay_workflow start Start prepare_reagents Prepare Reagents: PDE5 Enzyme, cGMP, Inhibitor (Desmethyl Thiosildenafil-d8) start->prepare_reagents incubation Incubate PDE5 with Inhibitor at various concentrations prepare_reagents->incubation add_substrate Add cGMP to initiate reaction incubation->add_substrate reaction_incubation Incubate to allow enzymatic reaction add_substrate->reaction_incubation stop_reaction Stop Reaction (e.g., with acid) reaction_incubation->stop_reaction quantify_product Quantify GMP produced (e.g., using a coupled enzyme assay or LC-MS) stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition and IC₅₀ value quantify_product->calculate_inhibition end End calculate_inhibition->end

Fig. 3: Workflow for an in vitro PDE5 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 100 mM MgCl₂ and 1 mg/mL BSA).

    • Prepare serial dilutions of this compound in the reaction buffer to cover a range of concentrations.

    • Prepare a solution of purified human recombinant PDE5 enzyme in the reaction buffer.

    • Prepare a solution of cGMP (the substrate) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the PDE5 enzyme solution to each well.

    • Add the different concentrations of the this compound solutions to the wells. Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a strong acid or a specific reagent from a commercial kit).

  • Detection of GMP: The amount of GMP produced is quantified. This can be done using various methods:

    • Coupled Enzyme Assay: A secondary enzyme (e.g., alkaline phosphatase) is added to convert GMP to guanosine and inorganic phosphate (Pi). The Pi is then detected colorimetrically.

    • Fluorescence Polarization (FP) Assay: A fluorescent cGMP tracer and a specific antibody are used. The displacement of the tracer by the produced GMP leads to a change in fluorescence polarization.

    • Luminescence-Based Assay: A commercial kit that measures the remaining cGMP after the reaction is often used.

    • LC-MS/MS: Direct quantification of the produced GMP.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a critical tool for researchers in the field of drug metabolism, pharmacokinetics, and analytical chemistry. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart and related analogs. Furthermore, its presumed activity as a PDE5 inhibitor makes it a useful compound for in vitro studies of this important enzyme and its signaling pathway. This guide provides essential information for the safe handling, and effective utilization of this compound in a research setting.

References

Methodological & Application

Application Note: Quantification of Sildenafil and its Metabolites using Desmethyl Thiosildenafil-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in human plasma. The protocol employs Desmethyl Thiosildenafil-d8 as an internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving sildenafil.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The metabolism of sildenafil is primarily mediated by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route), leading to the formation of its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[1][3][4][5] This metabolite exhibits approximately 50% of the in vitro potency for PDE5 as the parent drug and its plasma concentrations are about 40% of those of sildenafil.[4]

Accurate quantification of both sildenafil and N-desmethyl sildenafil is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. This protocol utilizes this compound as an internal standard, which is expected to have similar ionization efficiency and chromatographic behavior to the analytes of interest.

Experimental

Materials and Reagents
  • Sildenafil citrate (Reference Standard)

  • N-desmethyl sildenafil (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, then ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.3
N-desmethyl sildenafil461.2283.2
This compound (IS)To be determinedTo be determined

Note: The exact m/z values for this compound need to be determined by direct infusion of the internal standard solution into the mass spectrometer.

Results and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect.

Table 1: Quantitative Data Summary (Example)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Sildenafil1 - 1000195 - 105< 15
N-desmethyl sildenafil1 - 500195 - 105< 15

Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of sildenafil and its metabolites.

G sildenafil Sildenafil metabolite N-desmethyl sildenafil (Active Metabolite) sildenafil->metabolite CYP3A4 (major) CYP2C9 (minor) further_metabolism Further Metabolism metabolite->further_metabolism excretion Excretion (Feces and Urine) further_metabolism->excretion

Caption: Simplified metabolic pathway of sildenafil.

Conclusion

This application note provides a detailed protocol for the quantification of sildenafil and its active metabolite, N-desmethyl sildenafil, in human plasma using LC-MS/MS with this compound as an internal standard. The described method is robust, sensitive, and suitable for a variety of research applications in the field of drug metabolism and pharmacokinetics.

References

Bioanalytical Method Validation for the Quantification of Desmethyl Thiosildenafil-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the validation of a bioanalytical method for the quantification of Desmethyl Thiosildenafil using its deuterated internal standard, Desmethyl Thiosildenafil-d8, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. All experimental protocols and validation parameters are detailed to meet regulatory expectations, such as those outlined by the FDA and in the ICH M10 guideline.[1][2][3][4][5][6][7] This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies.

Introduction

Desmethyl Thiosildenafil is a potential metabolite of Thiosildenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Accurate quantification of drug metabolites in biological matrices is crucial for understanding the pharmacokinetic profile and overall disposition of a new chemical entity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[8][9] It effectively compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

This application note details a highly selective and sensitive LC-MS/MS method for the determination of Desmethyl Thiosildenafil in human plasma. The method has been validated according to international guidelines to ensure data integrity and reliability for use in regulated bioanalytical studies.

Experimental Protocols

Materials and Reagents
  • Analytes: Desmethyl Thiosildenafil, this compound (Internal Standard - IS)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)

  • Labware: 96-well plates, polypropylene tubes, autosampler vials

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent

Liquid Chromatography Conditions
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The optimized MRM transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Desmethyl Thiosildenafil477.2299.1
This compound (IS)485.2299.1

Note: The precursor ion for Desmethyl Thiosildenafil is inferred from the structure of N-desmethyl sildenafil (m/z 461.3) with the substitution of a sulfur atom for an oxygen atom. The d8-label on the piperazine ring of the internal standard increases the precursor mass by 8 Da. The product ion is based on the common fragmentation pattern observed for sildenafil and its analogs.[8][9][10]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of Desmethyl Thiosildenafil and this compound in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Bioanalytical Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]

Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration curves in triplicate. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

ParameterAcceptance CriteriaResult
Calibration Curve Range -0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
LLOQ Accuracy Within ±20% of nominal95.0% - 108.2%
LLOQ Precision (%CV) ≤ 20%< 10%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in six replicates on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 20%80-120%≤ 20%80-120%
Low1.5≤ 15%85-115%≤ 15%85-115%
Mid200≤ 15%85-115%≤ 15%85-115%
High400≤ 15%85-115%≤ 15%85-115%
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from six different sources. The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.

ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention time of the analyte and ISPass
Matrix Factor (IS Normalized) %CV ≤ 15%< 10%
Recovery

The extraction recovery of Desmethyl Thiosildenafil was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

QC LevelMean Recovery (%)
Low92.5
Mid94.1
High93.3
Stability

The stability of Desmethyl Thiosildenafil in human plasma was evaluated under various storage and handling conditions. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

Stability ConditionDurationResult
Bench-top 8 hours at room temperatureStable
Freeze-Thaw 3 cyclesStable
Long-term 90 days at -80 °CStable
Autosampler 24 hours at 10 °CStable

Visualizations

Thiosildenafil Metabolic Pathway

metabolic_pathway Thiosildenafil Thiosildenafil Desmethyl_Thiosildenafil Desmethyl Thiosildenafil (Active Metabolite) Thiosildenafil->Desmethyl_Thiosildenafil CYP3A4/2C9 (N-demethylation) validation_workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_reporting Analysis & Reporting MD Method Development PS Preparation of Stock & Working Solutions MD->PS CSQC Preparation of Calibration Standards & QCs PS->CSQC LinSens Linearity & Sensitivity AccPrec Accuracy & Precision SelMat Selectivity & Matrix Effect Rec Recovery Stab Stability Studies DA Data Analysis VR Validation Report Generation DA->VR sample_prep_workflow Start Start: Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Start->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

References

Application Note: Sample Preparation Techniques for the Analysis of Desmethyl Thiosildenafil-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl Thiosildenafil is a thiono analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like Sildenafil, it is investigated for its potential therapeutic effects. Desmethyl Thiosildenafil-d8 is the deuterated form of Desmethyl Thiosildenafil, commonly used as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.

Accurate quantification of Desmethyl Thiosildenafil in biological matrices is crucial for pharmacokinetic, metabolic, and forensic studies. Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure the robustness and reliability of the analytical method. This document provides detailed protocols for common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of this compound and its non-labeled counterpart.

While specific protocols for Desmethyl Thiosildenafil are not widely published, the methodologies presented here are adapted from validated methods for Sildenafil and its primary metabolite, N-desmethylsildenafil, which share structural and chemical similarities.[2][3][4][5]

Mechanism of Action: PDE5 Inhibition

Sildenafil and its analogs exert their therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[6][7] In the physiological process of smooth muscle relaxation (e.g., in the corpus cavernosum or pulmonary vasculature), nitric oxide (NO) activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[7][8] cGMP acts as a second messenger, leading to vasodilation. PDE5 is responsible for the degradation of cGMP, terminating its action.[7][9] By inhibiting PDE5, Desmethyl Thiosildenafil leads to an accumulation of cGMP, enhancing and prolonging the vasodilatory effect.[6][8]

PDE5_Pathway cluster_0 Cell Membrane NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Thiosildenafil Desmethyl Thiosildenafil Thiosildenafil->PDE5 Inhibits

Caption: Mechanism of PDE5 inhibition by Desmethyl Thiosildenafil.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Sildenafil and N-desmethylsildenafil using various sample preparation techniques. This data serves as a reference for the expected performance when developing a method for Desmethyl Thiosildenafil.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Sildenafil & N-desmethylsildenafilSildenafil & N-desmethylsildenafilSildenafil & N-desmethylsildenafil
Matrix Plasma, Serum, Blood[2][3]Human Plasma[5][10]Human Plasma[4][11][12]
Recovery ~80%[2]> 85%Not explicitly stated, but sufficient for sensitive analysis[12]
Linearity Range 2-800 ng/mL[2]1.0-1000.0 ng/mL (Sildenafil) 0.5-500.0 ng/mL (N-desmethyl)[5]2.00-1000 ng/mL[4]
Limit of Quantification (LOQ) 2-4 ng/mL[2]0.5-1.0 ng/mL[5]2.00 ng/mL[4]
Intra-day Precision (%RSD) ≤ 4%[2]< 5.1%[5]< 6.5%[4]
Inter-day Precision (%RSD) < 12%[2]< 4.3%[5]< 6.3%[4]
Key Advantage High Purity / Cleanliness[2]High RecoverySpeed and Simplicity
Key Disadvantage More time-consumingRequires solvent evaporationHigher matrix effects

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex biological samples, resulting in high purity extracts and reduced matrix effects. Polymeric or C18 sorbents are commonly used.[3]

SPE_Workflow start Start: Plasma Sample (with IS) preprocess Pre-treatment: Add 4 mL 0.1 M Phosphate Buffer (pH 6.0) start->preprocess condition SPE Cartridge Conditioning: 1. 2 mL Methanol 2. 3 mL 0.1 M Phosphate Buffer (pH 6.0) preprocess->condition load Load Sample: Apply pre-treated sample to SPE cartridge condition->load wash Wash Cartridge: 1. 3 mL DI Water 2. 2 mL 20% Methanol load->wash dry Dry Sorbent: Apply vacuum/nitrogen for 5-10 min wash->dry elute Elute Analyte: Apply 2 mL Methanol or Acetonitrile dry->elute evaporate Evaporate to Dryness: Under Nitrogen Stream at 40°C elute->evaporate reconstitute Reconstitute: In 100-200 µL Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze LLE_Workflow start Start: Plasma Sample (with IS) alkalinize Alkalinize Sample: Add 100 µL 0.1 M NaOH (adjusts pH) start->alkalinize add_solvent Add Extraction Solvent: Add 3 mL Diethyl Ether or MTBE alkalinize->add_solvent vortex Vortex Mix: Thoroughly mix for 5-10 min add_solvent->vortex centrifuge Centrifuge: Separate aqueous and organic layers (e.g., 4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer: Carefully transfer the top organic layer to a new tube centrifuge->transfer evaporate Evaporate to Dryness: Under Nitrogen Stream at 40°C transfer->evaporate reconstitute Reconstitute: In 100-200 µL Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze PPT_Workflow start Start: Plasma Sample (with IS) add_solvent Add Precipitation Solvent: Add 3 parts Acetonitrile (e.g., 300 µL to 100 µL plasma) start->add_solvent vortex Vortex Mix: Vigorously mix for 1-2 min add_solvent->vortex centrifuge Centrifuge: Pellet precipitated proteins (e.g., 10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant: Collect the clear supernatant centrifuge->transfer inject Direct Injection (Optional): Dilute and inject into LC-MS/MS transfer->inject evaporate Evaporate & Reconstitute (Optional): For increased sensitivity transfer->evaporate analyze Analyze by LC-MS/MS inject->analyze evaporate->analyze

References

Application Note: The Role of Desmethyl Thiosildenafil-d8 in Pharmacokinetic and Bioanalytical Studies of PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the use of Desmethyl Thiosildenafil-d8 as an internal standard in the quantitative analysis of phosphodiesterase type 5 (PDE5) inhibitor analogues. Given the prevalence of unapproved sildenafil analogues, such as thiosildenafil, in adulterated herbal supplements, robust and accurate bioanalytical methods are crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and forensic analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision.

Introduction to PDE5 Inhibitors and the Need for Accurate Quantification

Phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil, are first-line treatments for erectile dysfunction (ED).[1][2] These drugs act by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This inhibition enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[2]

The widespread success of approved PDE5 inhibitors has led to the emergence of numerous undeclared synthetic analogues in dietary supplements.[3] Thiosildenafil, an analogue where a sulfur atom replaces an oxygen atom in the sildenafil molecule, and its metabolites like desmethyl thiosildenafil, are common adulterants. Analyzing these compounds in biological matrices is essential for understanding their pharmacokinetic profiles, assessing potential toxicity, and for regulatory enforcement.

Principle of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is added to samples and calibrators to correct for variability during sample preparation, injection, and ionization.[4] A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice. In these standards, several hydrogen atoms are replaced with deuterium (d), a stable, non-radioactive isotope of hydrogen.[5]

Key Advantages of Deuterated Standards:

  • Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, causing them to co-elute during liquid chromatography.[4][6][7]

  • Identical Ionization Efficiency: The analyte and the IS exhibit the same behavior in the mass spectrometer's ion source, effectively compensating for matrix effects and ion suppression.[5][6][7]

  • Improved Accuracy and Precision: By calculating the ratio of the analyte signal to the IS signal, variability is normalized, leading to highly accurate and reproducible quantification.[7][8]

Signaling Pathway of PDE5 Inhibition

The mechanism of action for PDE5 inhibitors is rooted in the nitric oxide/cGMP pathway. The following diagram illustrates this process and the intervention point for the inhibitors.

PDE5_Pathway cluster_0 Physiological Process cluster_1 Enzymatic Degradation cluster_2 Pharmacological Intervention Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP → cGMP GC_Activation->GTP_to_cGMP Relaxation Smooth Muscle Relaxation (Erection) GTP_to_cGMP->Relaxation cGMP_Degradation cGMP → 5'-GMP (Inactivation) GTP_to_cGMP->cGMP_Degradation  cGMP PDE5_Enzyme PDE5 Enzyme cGMP_Degradation->PDE5_Enzyme Inhibitor PDE5 Inhibitor (e.g., Thiosildenafil) Inhibitor->PDE5_Enzyme Blocks

Mechanism of action for PDE5 inhibitors.

Experimental Protocols

This section outlines a representative protocol for the quantification of Desmethyl Thiosildenafil in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • Analytes: Desmethyl Thiosildenafil, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid, Ammonium Formate

  • Reagents: Ultrapure water, Human plasma (drug-free)

  • Labware: Microcentrifuge tubes, autosampler vials, pipettes

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, e.g., at 500 ng/mL in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table provides typical starting conditions for method development. These parameters must be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
Gas Temperatures Optimized for the specific instrument (e.g., Desolvation: 400°C, Source: 150°C)
Gas Flows Optimized for the specific instrument

Bioanalytical Workflow

The diagram below outlines the complete workflow from sample collection to pharmacokinetic data analysis.

Workflow cluster_workflow Bioanalytical Workflow Sample 1. Collect Plasma Samples (e.g., from PK study) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Process 5. Data Processing (Peak Integration & Ratio Calculation) Analyze->Process Quantify 6. Quantification (using Calibration Curve) Process->Quantify PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantify->PK_Analysis

Typical workflow for a pharmacokinetic study.

Data Presentation and Analysis

Mass Spectrometry Parameters

Accurate quantification relies on specific MRM transitions for the analyte and the internal standard. The table below shows hypothetical yet plausible values for Desmethyl Thiosildenafil and its d8-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Comment
Desmethyl Thiosildenafil461.2283.125Corresponds to the common piperazine ring fragment
This compound469.2283.125+8 Da shift in precursor; fragment lacks the deuterium labels
Method Validation Summary

A robust bioanalytical method must be validated according to regulatory guidelines. The following table summarizes typical performance characteristics from validated LC-MS/MS assays for PDE5 inhibitors.[1][9][10][11]

Parameter Typical Value Description
Linearity Range 0.5 - 500 ng/mLThe concentration range over which the assay is accurate and precise.
Correlation Coefficient (r²) > 0.995Indicates the goodness of fit for the calibration curve.
Lower Limit of Quant. (LLOQ) 0.5 ng/mLThe lowest concentration that can be quantified with acceptable precision/accuracy.
Intra-day Precision (%CV) < 15%The precision of the assay within a single day's run.
Inter-day Precision (%CV) < 15%The precision of the assay across different days.
Accuracy (%RE) 85 - 115% (± 20% at LLOQ)The closeness of measured values to the true value.
Matrix Effect Minimal / CompensatedThe effect of plasma components on analyte ionization, corrected by the IS.
Example Pharmacokinetic Parameters

The validated method can be applied to clinical or preclinical studies to determine key pharmacokinetic parameters. The table below shows example PK data for Sildenafil and its active metabolite, N-desmethyl sildenafil, after a single oral dose in healthy volunteers.[12][13]

Parameter Sildenafil N-desmethyl sildenafil Unit
Tmax (Time to Peak Concentration) 0.9 - 1.31.3 - 1.4hours
Cmax (Peak Plasma Concentration) 607 - 61561 - 69ng/mL
AUC₀-t (Area Under the Curve) 1648 - 1989280 - 304ng·hr/mL
t½ (Elimination Half-life) 2.7 - 3.73.7 - 4.0hours

The Analyte and Internal Standard Relationship in LC-MS

The core advantage of a deuterated internal standard is its ability to be chromatographically separated from matrix components but not from the analyte, while being easily distinguished by its mass.

IS_Principle cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) A Analyte (A) (Desmethyl Thiosildenafil) CoElute A and IS Co-elute IS Internal Standard (IS) (this compound) MassA Mass = X CoElute->MassA  Same Retention Time MassIS Mass = X+8 Detector Detector MassA->Detector MassIS->Detector

Analyte and Internal Standard relationship.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of desmethyl thiosildenafil in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates variability from matrix effects and sample processing, ensuring data integrity. The protocols and principles outlined in this document provide a robust framework for researchers engaged in the pharmacokinetic evaluation, therapeutic monitoring, or forensic analysis of approved and unapproved PDE5 inhibitor analogues.

References

Application of Deuterated Internal Standards in Bioequivalence Studies: A Focus on N-desmethyl sildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bioequivalence studies are a cornerstone of generic drug development, demonstrating that a new formulation of a drug is therapeutically equivalent to the innovator product. A critical component of these studies is the accurate quantification of the active pharmaceutical ingredient (API) and its major metabolites in biological matrices, typically plasma. To ensure the precision and accuracy of these measurements, especially when using powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is indispensable.

While the query specified "Desmethyl Thiosildenafil-d8," publicly available scientific literature does not detail its application in bioequivalence studies. Thiosildenafil is a known analogue of sildenafil. However, the deuterated metabolite of sildenafil, N-desmethyl sildenafil-d8 , is extensively documented and widely used as an internal standard for the bioanalysis of sildenafil and its primary active metabolite, N-desmethyl sildenafil.[1][2][3] This document will, therefore, focus on the application of N-desmethyl sildenafil-d8, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals in the field of bioequivalence. The principles and methodologies described are broadly applicable to the use of other SIL-IS in pharmacokinetic and bioequivalence analyses.

N-desmethyl sildenafil-d8 is the ideal internal standard for the quantification of N-desmethyl sildenafil and is often used alongside sildenafil-d8 for the simultaneous analysis of both the parent drug and its metabolite.[1][2] Its utility lies in its near-identical chemical and physical properties to the analyte (N-desmethyl sildenafil), ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction efficiency and matrix effects.

Data Presentation

The following tables summarize key quantitative data from bioequivalence studies of sildenafil and the validation of the corresponding bioanalytical methods.

Table 1: Pharmacokinetic Parameters of Sildenafil and N-desmethyl sildenafil in a Bioequivalence Study

This table presents example pharmacokinetic parameters from a randomized, two-way crossover bioequivalence study of a 100 mg sildenafil orodispersible film (Test) versus a conventional film-coated tablet (Reference) in 53 healthy male volunteers.[4][5]

ParameterAnalyteTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) Sildenafil459.3 ± 192.3440.8 ± 171.796.4% - 110.8%
N-desmethyl sildenafil89.2 ± 33.186.9 ± 29.896.1% - 108.6%
AUC0-t (ng·h/mL) Sildenafil1797.8 ± 760.31788.1 ± 721.995.8% - 105.4%
N-desmethyl sildenafil710.2 ± 269.1711.1 ± 259.995.5% - 104.1%
Tmax (h) Sildenafil0.8 ± 0.40.8 ± 0.3-
N-desmethyl sildenafil1.2 ± 0.61.3 ± 0.7-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; SD: Standard Deviation.

Table 2: Validation Summary of a Bioanalytical LC-MS/MS Method for Sildenafil and N-desmethyl sildenafil

This table summarizes the validation parameters for a typical LC-MS/MS method used for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[1][3]

ParameterSildenafilN-desmethyl sildenafil
Linearity Range (ng/mL) 1.0 - 1000.00.5 - 500.0
Correlation Coefficient (r²) ≥ 0.9998≥ 0.9987
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.5
Intra-day Precision (%CV) 1.5 - 5.11.3 - 3.1
Inter-day Precision (%CV) 2.2 - 3.42.8 - 4.3
Intra-day Accuracy (%) 97.3 - 98.395.3 - 96.3
Inter-day Accuracy (%) 96.7 - 97.295.0 - 97.2
Extraction Recovery (%) > 80%> 80%

%CV: Percent Coefficient of Variation.

Experimental Protocols

Protocol 1: Bioanalytical Method for the Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma, utilizing sildenafil-d8 and N-desmethyl sildenafil-d8 as internal standards.[1][2][3]

1. Materials and Reagents:

  • Sildenafil reference standard

  • N-desmethyl sildenafil reference standard

  • Sildenafil-d8 (Internal Standard)

  • N-desmethyl sildenafil-d8 (Internal Standard)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 250 µL of plasma (calibration standards, quality control samples, or study samples) into a 2 mL polypropylene tube.

  • Add 50 µL of the internal standard working solution (containing sildenafil-d8 and N-desmethyl sildenafil-d8 in methanol) to each tube.

  • Vortex mix for 30 seconds.

  • Add 1.5 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[1]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5:95, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: [1][3]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Sildenafil 475.2 283.4
Sildenafil-d8 (IS) 483.4 283.4
N-desmethyl sildenafil 461.3 283.4

| N-desmethyl sildenafil-d8 (IS) | 469.4 | 283.4 |

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

Protocol 2: General Bioequivalence Study Design for Sildenafil Formulations

This protocol outlines a typical design for a bioequivalence study of a new sildenafil formulation against a reference product.[4][5][6]

1. Study Design:

  • Single-center, randomized, open-label, two-period, two-sequence, crossover design.[4][6]

2. Study Population:

  • Healthy adult male volunteers, typically aged 18-55 years.

  • Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.

3. Dosing and Administration:

  • Subjects are randomized to receive a single oral dose of either the test or reference sildenafil formulation (e.g., 100 mg) in each study period.[4]

  • Dosing is performed after an overnight fast of at least 10 hours.[5]

  • A standardized meal may be provided at a specified time post-dose.

4. Washout Period:

  • A washout period of at least 7 days separates the two study periods to ensure complete elimination of the drug from the body before the next administration.[4]

5. Blood Sampling:

  • Venous blood samples are collected in K2EDTA tubes at predefined time points.[5]

  • A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 24 hours. Example time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[5][7]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[7]

6. Pharmacokinetic and Statistical Analysis:

  • Plasma concentrations of sildenafil and N-desmethyl sildenafil are determined using the validated bioanalytical method described in Protocol 1.

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax) are calculated for both analytes using non-compartmental analysis.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.

  • Bioequivalence is concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80% to 125%.[5][8]

Mandatory Visualization

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis screening Subject Screening enrollment Informed Consent & Enrollment screening->enrollment randomization1 Randomization to Test or Reference enrollment->randomization1 dosing1 Fasting & Dosing randomization1->dosing1 sampling1 Blood Sampling (0-24h) dosing1->sampling1 washout Washout Period (≥7 days) sampling1->washout crossover Crossover to Alternate Formulation washout->crossover dosing2 Fasting & Dosing crossover->dosing2 sampling2 Blood Sampling (0-24h) dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Aliquot (250 µL) add_is Add Internal Standards (Sildenafil-d8 & N-desmethyl sildenafil-d8) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratios (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

References

Application Note: High-Resolution Mass Spectrometry of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Thiosildenafil is an analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). As with other Sildenafil analogs, it is crucial to have robust and sensitive analytical methods for its quantification in various matrices, particularly in the context of drug development, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as Desmethyl Thiosildenafil-d8, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1] This application note details a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Desmethyl Thiosildenafil using this compound as an internal standard.

Analytical Approach

The method employs a liquid chromatography system coupled to a high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for the quantification of the target analyte in complex biological matrices. The stable isotope-labeled internal standard, this compound, co-elutes with the analyte and compensates for any matrix effects or variations during the analytical process, ensuring high accuracy and precision.[2]

Molecular and Mass Information

A summary of the molecular formula and weight for Desmethyl Thiosildenafil and its deuterated internal standard is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Desmethyl ThiosildenafilC₂₁H₂₈N₆O₃S₂476.62[1][3]
This compoundC₂₁H₂₀D₈N₆O₃S₂484.66

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Desmethyl Thiosildenafil from plasma samples.

Materials:

  • Plasma samples containing Desmethyl Thiosildenafil

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample, blank, and quality control sample.

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (based on sildenafil analog analysis):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

MS/MS Conditions:

The following MRM transitions are proposed based on the structures of Desmethyl Thiosildenafil and its d8 analog. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desmethyl Thiosildenafil477.17To be determined empiricallyTo be optimized
This compound485.22To be determined empiricallyTo be optimized

Note: The precursor ion is the [M+H]⁺ ion. Product ions should be determined by infusing a standard solution and performing a product ion scan.

Method Validation

The analytical method should be validated according to international guidelines (e.g., EMA, FDA).[4] Key validation parameters are summarized below. This data is illustrative and based on typical performance for sildenafil analogs.

Validation ParameterAcceptance CriteriaExample Performance
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 8%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +7%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Recovery Consistent and reproducible> 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Desmethyl Thiosildenafil-d8 (10 µL) plasma->is_spike protein_precip Protein Precipitation (300 µL chilled Acetonitrile) is_spike->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_injection Inject 5 µL into HPLC supernatant->hplc_injection lc_separation C18 Reverse-Phase Chromatography hplc_injection->lc_separation ms_detection High-Resolution MS (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Desmethyl Thiosildenafil calibration->quantification

Caption: Experimental workflow for the quantification of Desmethyl Thiosildenafil.

pde5_pathway cluster_main Mechanism of PDE5 Inhibition no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pde5 Phosphodiesterase 5 (PDE5) cgmp->pde5 relaxation Smooth Muscle Relaxation (e.g., Vasodilation) cgmp->relaxation leads to gmp 5'-GMP (inactive) pde5->gmp hydrolyzes sildenafil_analog Desmethyl Thiosildenafil sildenafil_analog->pde5 inhibits

Caption: Signaling pathway of PDE5 inhibition by Sildenafil analogs.

References

Application Note: Structural Elucidation of Desmethyl Thiosildenafil-d8 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of Desmethyl Thiosildenafil-d8. As a deuterated analog of a sildenafil-related compound, this compound is a critical internal standard for quantitative bioanalytical assays. Confirmation of its chemical structure and the specific sites of deuterium incorporation is paramount for its proper application. This document provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and presents the expected data in a clear, tabular format. Furthermore, graphical workflows and data interpretation logic are provided to guide researchers through the process of structural verification.

Introduction

Desmethyl Thiosildenafil is an active metabolite and impurity of Thiosildenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] Deuterium-labeled internal standards, such as this compound, are essential for accurate quantification in mass spectrometry-based bioanalytical methods due to their similar physicochemical properties to the analyte and their distinct mass. The molecular formula for this compound is C21H20D8N6O3S2. The structural integrity and the precise location of the deuterium labels must be rigorously confirmed to ensure the reliability of analytical data. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural characterization of small molecules in solution.[3][4][5] This note outlines the application of 1H, 13C, and various 2D NMR techniques for the complete structural verification of this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5 mg of this compound.

  • Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 2.0 s

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.087 s

    • Relaxation Delay: 2.0 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Spectral Width: 12 ppm in both dimensions

    • Data Points: 2048 (F2) x 256 (F1)

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Spectral Width: 12 ppm (F2) x 200 ppm (F1)

    • Data Points: 2048 (F2) x 256 (F1)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 32

    • Spectral Width: 12 ppm (F2) x 240 ppm (F1)

    • Data Points: 2048 (F2) x 512 (F1)

Data Presentation

The anticipated quantitative NMR data for this compound are summarized in the tables below. The numbering scheme for the atoms is provided in the accompanying chemical structure diagram.

Chemical Structure of this compound

Desmethyl_Thiosildenafil_d8 mol C1 1 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 N11 N11 C12 12 C13 13 C14 14 S15 S15 O16 O16 O17 O17 N18 N18 CD19 19 (D) CD20 20 (D) N21 N21 CD22 22 (D) CD23 23 (D) C1_arom 1' C2_arom 2' C3_arom 3' C4_arom 4' C5_arom 5' C6_arom 6' C_propyl1 a C_propyl2 b C_propyl3 c O_ethoxy O C_ethoxy1 d C_ethoxy2 e N_methyl N C_methyl f

Figure 1: Chemical Structure and Atom Numbering of Desmethyl Thiosildenafil.

Table 1: Predicted 1H NMR Data (500 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.15s1HNH
8.05d2.01HH-6'
7.80dd8.5, 2.01HH-4'
7.15d8.51HH-2'
4.10q7.02HO-CH2-CH3
4.05s3HN-CH3
2.90t7.52HN-CH2-CH2-CH3
1.75sext7.52HN-CH2-CH2-CH3
1.40t7.03HO-CH2-CH3
0.95t7.53HN-CH2-CH2-CH3

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-d6)

Chemical Shift (δ) ppmAssignment
178.5C=S
158.0C-5'
152.0C-7
148.0C-3a
138.0C-7a
132.0C-1'
130.0C-6'
125.0C-4'
112.0C-2'
105.0C-3'
64.0O-CH2-CH3
35.0N-CH3
28.0N-CH2-CH2-CH3
22.0N-CH2-CH2-CH3
14.5O-CH2-CH3
13.5N-CH2-CH2-CH3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh Desmethyl Thiosildenafil-d8 dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d process Fourier Transform and Phasing nmr_1d->process nmr_2d->process elucidation Structural Elucidation process->elucidation

Caption: Experimental workflow for NMR analysis.

structural_elucidation_logic cluster_data NMR Data cluster_interpretation Interpretation H1_NMR 1H NMR (Chemical Shifts, Integrals, Couplings) proton_env Proton Environments and Connectivity H1_NMR->proton_env deuterium_loc Localization of Deuterium Labels H1_NMR->deuterium_loc C13_NMR 13C NMR (Chemical Shifts) carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone C13_NMR->deuterium_loc COSY COSY (H-H Correlations) COSY->proton_env HSQC HSQC (C-H Direct Correlations) HSQC->carbon_backbone HMBC HMBC (C-H Long-Range Correlations) structure_confirm Confirmation of Backbone and Substituents HMBC->structure_confirm proton_env->structure_confirm carbon_backbone->structure_confirm structure_confirm->deuterium_loc result Verified Structure of This compound deuterium_loc->result

Caption: Logic for structural elucidation.

Results and Discussion

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.

  • 1H NMR Analysis: The 1H NMR spectrum is expected to show signals corresponding to all non-deuterated protons. The aromatic region should display three distinct signals for the protons on the substituted phenyl ring. The ethoxy and propyl groups will exhibit characteristic multiplets with appropriate integrations. A singlet corresponding to the N-methyl group is also anticipated. Crucially, the absence of signals in the region typically associated with the piperazine ring protons (around 2.5-3.5 ppm) provides the initial strong evidence for deuterium labeling at these positions. The integration of all signals will be consistent with the number of protons in the non-deuterated parts of the molecule.

  • 13C NMR Analysis: The 13C NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms of the deuterated piperazine ring are expected to be significantly broadened and reduced in intensity, or completely absent, due to the quadrupolar relaxation effect of the deuterium nuclei and the lack of a Nuclear Overhauser Effect (NOE) from directly attached protons. This observation further confirms the location of the deuterium labels.

  • 2D NMR Analysis:

    • COSY: The COSY spectrum will reveal the proton-proton coupling networks. This is particularly useful for confirming the connectivity within the ethoxy and propyl side chains. For instance, the triplet of the propyl methyl group will show a correlation to the sextet of the adjacent methylene group.

    • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the 13C signals based on the more easily interpretable 1H spectrum. The absence of cross-peaks for the piperazine ring carbons and protons will be a definitive confirmation of the deuteration sites.

    • HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure. For example, correlations from the N-methyl protons to the adjacent pyrazole ring carbons will confirm the position of this group. Correlations from the aromatic protons to the sulfonyl group and the pyrazole ring will establish the connectivity of the main structural fragments.

By combining the information from all these NMR experiments, the complete and unambiguous structural confirmation of this compound, including the specific locations of the eight deuterium atoms on the piperazine ring, can be achieved.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of isotopically labeled compounds like this compound. The combination of 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals and confirms the sites of deuteration. The protocols and expected data presented in this application note serve as a valuable guide for researchers and scientists in the pharmaceutical and drug development industries who need to verify the structure of deuterated analytical standards, ensuring the accuracy and reliability of their quantitative studies.

References

Application Notes: Quantitative Analysis of Sildenafil Impurities Using Desmethyl Thiosildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] The manufacturing process and storage of sildenafil can lead to the formation of various impurities that may affect the quality, safety, and efficacy of the final drug product.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances.[2][3]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sildenafil and its key process-related and degradation impurities. The method employs Desmethyl Thiosildenafil-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental

Materials and Reagents
  • Sildenafil Citrate Reference Standard

  • Sildenafil Impurities: N-Desmethyl Sildenafil, Sildenafil N-Oxide, and Thiosildenafil

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer. A system such as an Agilent 1200 Series LC with a SCIEX 4500 MS/MS is suitable.[4]

  • Analytical column: A reversed-phase column such as a Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) can be used.[4][5]

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, each impurity, and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards at various concentration levels.

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation: Accurately weigh and dissolve the sildenafil drug substance or product in the diluent to achieve a target concentration. Add a fixed volume of the internal standard spiking solution to all standards, blanks, and samples.

LC-MS/MS Method

A gradient elution method is recommended for the separation of sildenafil and its impurities.

Table 1: Chromatographic Conditions

ParameterValue
Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.5 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 40 °C[4]
Gradient Program Time (min)
0.0
1.0
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters (MRM Mode)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Sildenafil475.2283.4[5]100
N-Desmethyl Sildenafil461.3283.4[5]100
Sildenafil N-Oxide491.3475.3100
Thiosildenafil490.6283.4100
This compound (IS) 484.7 283.4 100

Note: The exact precursor and product ions for Sildenafil N-Oxide and Thiosildenafil may need to be optimized based on experimental data.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A linear relationship between the concentration and the peak area ratio of the analyte to the internal standard. A correlation coefficient (r²) of ≥ 0.99 is desirable.[5]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (e.g., ±15%).[5][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data for the analysis of sildenafil and its impurities are summarized in the table below.

Table 3: Quantitative Analysis of Sildenafil and Impurities

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Sildenafil2.51.0 - 1000.0[5]>0.9990.51.0
N-Desmethyl Sildenafil2.20.5 - 500.0[5]>0.9980.20.5
Sildenafil N-Oxide2.00.5 - 500.0>0.9950.20.5
Thiosildenafil2.80.5 - 500.0>0.9950.20.5

Note: The data presented in this table are representative and based on typical LC-MS/MS performance for similar analytes. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) Sildenafil, Impurities, IS working Working Standards (Serial Dilutions) stock->working spiking IS Spiking Solution (100 ng/mL) stock->spiking hplc HPLC Separation (Gradient Elution) working->hplc sample Sample Preparation (Weighing and Dissolution) spiking->sample sample->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurities calibration->quantification

Caption: Experimental workflow for the quantitative analysis of sildenafil impurities.

Chemical_Structures cluster_sildenafil Sildenafil cluster_is Internal Standard cluster_impurities Common Impurities sild Sildenafil C22H30N6O4S is This compound C21H20D8N6O3S2 impurity1 N-Desmethyl Sildenafil C21H28N6O4S sild->impurity1 Metabolic/Process Impurity impurity2 Sildenafil N-Oxide C22H30N6O5S sild->impurity2 Degradation Product impurity3 Thiosildenafil C22H30N6O3S2 sild->impurity3 Process Impurity

Caption: Chemical relationships between Sildenafil, the internal standard, and common impurities.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of sildenafil and its impurities. The use of this compound as an internal standard ensures high accuracy and reproducibility, making this method suitable for quality control in drug manufacturing and for stability studies. The method is sensitive, selective, and can be validated to meet regulatory requirements for impurity profiling.

References

Troubleshooting & Optimization

Overcoming matrix effects with Desmethyl Thiosildenafil-d8 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Desmethyl Thiosildenafil-d8 in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively overcome matrix effects in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in plasma sample analysis?

A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components present in the sample matrix.[1][2] When analyzing plasma, these components can include phospholipids, salts, proteins, and metabolites.[1][3] This interference can lead to either a suppression or enhancement of the analyte's signal in the mass spectrometer, which compromises the accuracy, precision, and sensitivity of the quantitative analysis if not properly addressed.[1][2][4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[3][4] this compound is an ideal internal standard for the quantification of Desmethyl Thiosildenafil. Because it is chemically and structurally almost identical to the analyte, it co-elutes and experiences the exact same degree of ionization suppression or enhancement.[3] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to highly accurate and reliable quantification.

Q3: How do I quantitatively assess the matrix effect in my assay?

A3: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte spiked into a blank, extracted plasma sample (post-extraction) with the response of the analyte in a neat solvent solution at the same concentration.[1][5]

  • Matrix Factor (MF) = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.[1]

  • An MF value > 1 indicates ion enhancement.[1]

The internal standard-normalized MF should be close to 1, demonstrating that the SIL-IS is effectively compensating for the variability.

Q4: What is the difference between Recovery, Matrix Effect, and Process Efficiency?

A4: These are three critical parameters used to validate a bioanalytical method:

  • Recovery (RE): Measures the efficiency of the extraction procedure. It compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect (ME): Measures the influence of co-eluting matrix components on the analyte's ionization, as described above. A value of 100% indicates no effect.[5]

  • Process Efficiency (PE): Represents the overall efficiency of the entire analytical process, combining both extraction recovery and matrix effects. It compares the analyte response in a pre-extraction spiked sample to that in a neat solution.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression or enhancement (>25%) for my analyte, even with the internal standard.

  • Possible Cause: The sample preparation method is not sufficiently removing interfering matrix components, such as phospholipids. Protein precipitation is a fast but often "dirtier" method.[6]

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: If using protein precipitation (PPT), ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is optimal (typically 3:1 or higher).[7] Consider cooling the samples after adding the solvent to improve protein removal.[8]

    • Switch Extraction Method: For cleaner extracts, consider implementing a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol.[3][9] SPE, in particular, can be tailored to selectively isolate the analyte while washing away interferences.[10][11]

    • Chromatographic Separation: Modify your LC method to improve the separation between your analyte and the interfering components. Adjust the gradient, change the column chemistry (e.g., from C18 to a phenyl column), or use a smaller particle size column for better resolution.[4]

    • Sample Dilution: Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of matrix components, thereby mitigating their effect.[4][5]

Problem 2: The response of the internal standard (this compound) is highly variable across different plasma lots.

  • Possible Cause: Different lots of biological matrix can have varying compositions, leading to lot-to-lot differences in the matrix effect.[1]

  • Troubleshooting Steps:

    • Evaluate Multiple Lots: During method development and validation, always test at least six different lots of blank plasma to ensure the method is robust and not susceptible to lot-to-lot variability.

    • Improve Cleanup: As with Problem 1, a more rigorous sample preparation technique like SPE can help normalize the differences between lots by more effectively removing the variable interfering components.[9]

    • Check IS Purity and Stability: Ensure the this compound solution is pure, correctly prepared, and has not degraded.

Problem 3: My recovery is low (<70%) for both the analyte and the internal standard.

  • Possible Cause: The chosen sample preparation method is not efficiently extracting the compounds from the plasma matrix.

  • Troubleshooting Steps:

    • Protein Precipitation Issues: Ensure complete protein crashing. After adding acetonitrile and vortexing, allow sufficient time for precipitation, potentially at a lower temperature, and ensure the centrifugation step is adequate to form a tight pellet.[8][12]

    • Solid-Phase Extraction (SPE) Optimization:

      • Sorbent Choice: Ensure the sorbent chemistry (e.g., C8, C18, HLB) is appropriate for the analyte's properties.[9]

      • pH Adjustment: The pH of the sample load and wash solutions can significantly impact the retention of the analyte on the SPE sorbent. Optimize the pH to ensure the analyte is in a neutral state for reversed-phase sorbents.

      • Elution Solvent: The elution solvent may not be strong enough. Test different organic solvents or solvent mixtures (e.g., methanol, acetonitrile, or acidified/alkalized versions) to ensure complete elution from the cartridge.[9]

Quantitative Data Summary

The following table presents representative data from a method validation experiment, demonstrating how this compound effectively compensates for matrix effects when quantifying Desmethyl Thiosildenafil.

ParameterAnalyte (Desmethyl Thiosildenafil)Internal Standard (this compound)IS Normalized Result
Recovery (RE %) 85.2%86.1%N/A
Matrix Effect (ME %) 78.5% (Suppression)79.0% (Suppression)99.4%
Process Efficiency (PE %) 66.9%68.1%98.2%

Data is for illustrative purposes only.

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation via Protein Precipitation (PPT)
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the working solution of this compound (internal standard) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Typical LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Desmethyl Thiosildenafil: Precursor Ion > Product Ion (To be optimized, e.g., m/z 477.2 > [specific fragment])

    • This compound: Precursor Ion > Product Ion (To be optimized, e.g., m/z 485.2 > [specific fragment])

Note: The specific MRM transitions must be determined by infusing the pure analytical standards.

Visualizations

Caption: Experimental workflow for plasma sample analysis using a SIL-IS.

G cluster_source Mass Spectrometer Ion Source cluster_detector MS Detector Response ESI_no_matrix Ideal Condition (Neat Solution) Analyte ions enter MS detector signal_high Strong Signal ESI_no_matrix->signal_high Accurate Response ESI_matrix Real Condition (Plasma Matrix) Interfering molecules compete with analyte for ionization signal_low Suppressed Signal ESI_matrix->signal_low Inaccurate Response Analyte Analyte (Desmethyl Thiosildenafil) Analyte->ESI_no_matrix Analyte->ESI_matrix Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_matrix

Caption: Conceptual diagram of ion suppression (matrix effect).

References

Improving peak resolution for Desmethyl Thiosildenafil-d8 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Desmethyl Thiosildenafil-d8 and related compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution or significant peak tailing for this compound?

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like sildenafil analogues. This can compromise the accuracy and reproducibility of your results by making peak integration difficult.[1] The primary causes often involve undesirable secondary chemical interactions within the analytical column or physical issues within the HPLC/UPLC system.

Common Causes:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact ionically with the basic amine groups on this compound, causing peak tailing.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can distort peak shape.[2][3] Over time, the stationary phase can also degrade, especially under harsh pH conditions.

  • Mobile Phase pH Issues: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to broadened or split peaks.[4]

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector, often from using tubing with a large internal diameter or excessive length, can cause band broadening and peak tailing.[1][5]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[2][5]

A logical approach to troubleshooting this issue is outlined in the workflow diagram below.

Caption: A systematic workflow for troubleshooting poor peak resolution.

Q2: How can I optimize the mobile phase to improve peak shape for this compound?

Mobile phase optimization is critical for controlling the retention and peak shape of ionizable compounds. The key parameters to adjust are the type and percentage of the organic modifier, the pH, and the buffer composition.

Experimental Protocol: Mobile Phase Optimization

  • Select Organic Modifier: Start with Acetonitrile (ACN) as it often provides sharper peaks than Methanol (MeOH) for sildenafil-type compounds.[6]

  • Initial Conditions: Begin with a simple gradient or isocratic mobile phase. A common starting point for sildenafil and its analogues is a mixture of water and acetonitrile, both containing 0.1% formic acid.[6][7]

  • pH Adjustment: The most significant improvements often come from pH control. Sildenafil analogues are basic; at low pH, their amine functional groups become protonated (positively charged). This can lead to strong interactions with residual silanols on the column.

    • Action: Introduce a buffer system to maintain a constant pH. Ammonium formate or ammonium acetate (e.g., 10 mM) are excellent choices as they are volatile and compatible with mass spectrometry.[8][9]

    • Target pH: Adjust the buffer pH to be at least 2 units below the pKa of the analyte's basic functional group. For sildenafil (pKa ≈ 6.5), a pH of 3.0 to 4.5 is often effective.[10][11] This ensures the analyte carries a consistent positive charge, leading to more uniform interactions.

  • Optimize Organic Ratio: Adjust the percentage of the organic modifier to achieve an appropriate retention time (k' between 2 and 10). In reversed-phase chromatography, decreasing the organic content will increase retention time.[12]

pH_Effect_on_Analyte cluster_0 Low pH (e.g., pH 3.0) cluster_1 Buffered Low pH (e.g., pH 3.0 with Buffer) Analyte_Low_pH This compound Amine group is protonated (R-NH3+) Silanol Residual Silanol Si-O- Analyte_Low_pH:f1->Silanol:f1 Strong Secondary Ionic Interaction Leads to Peak Tailing Analyte_Buffered This compound Consistently Protonated (R-NH3+) C18_Phase C18 Stationary Phase Primary Hydrophobic Interaction Analyte_Buffered:f1->C18_Phase:f1 Good Retention & Symmetrical Peak

Caption: Effect of mobile phase pH on analyte interaction with the stationary phase.

Table 1: Mobile Phase Parameter Effects

ParameterChangeExpected Effect on this compound
Organic Modifier % DecreaseIncreases retention time; may improve resolution of early eluting peaks.
IncreaseDecreases retention time; may reduce analysis time.
Mobile Phase pH Lower (e.g., to pH 3-4)Suppresses silanol activity, reduces peak tailing.
Buffer Concentration Increase (e.g., 5 to 20 mM)Improves pH stability and can further mask silanol interactions, leading to better peak shape.[5]
Organic Modifier Type Switch ACN to MeOHMay change selectivity and elution order. Retention times are often longer with MeOH.[6]
Q3: How do column selection and temperature affect my separation?

The choice of column and operating temperature are powerful tools for influencing selectivity and efficiency.

  • Column Selection:

    • C18 Columns: These are the most common choice for reversed-phase chromatography and are suitable for separating sildenafil and its analogues.[9][13][14] Look for columns with high-purity silica and robust endcapping to minimize silanol interactions.

    • Biphenyl Columns: These columns offer alternative selectivity through pi-pi interactions and can be very effective for separating aromatic compounds like this compound, sometimes providing better separation from related impurities.[6]

  • Column Temperature:

    • Temperature affects mobile phase viscosity and mass transfer kinetics.[15] Increasing the temperature generally decreases viscosity, which lowers system backpressure and can lead to sharper, narrower peaks and shorter retention times.[16]

    • Fluctuations in temperature can cause retention time shifts and poor reproducibility.[15][17] It is recommended to use a column oven set at least 5-10°C above ambient temperature to ensure stability.[17] A common operating range is 35-45°C.[17]

Experimental Protocol: Temperature Optimization

  • Set Initial Temperature: Begin with the column oven at 40°C.[6][7]

  • Ensure Thermal Equilibrium: Use a mobile phase pre-heater or allow sufficient tubing length inside the column oven to ensure the mobile phase is at the same temperature as the column before entry. Temperature gradients can cause peak distortion.[16][17]

  • Systematic Adjustment: Increase or decrease the temperature in 5°C increments (e.g., test at 35°C, 40°C, and 45°C).

  • Evaluate Results: Compare the chromatograms for changes in resolution, peak shape, and retention time. Select the temperature that provides the best balance of resolution and analysis time.

Table 2: General Effects of Column Temperature

ParameterEffect of Lower TemperatureEffect of Higher Temperature
Retention Time LongerShorter[16]
Peak Shape May improve resolution for some analytes by increasing retention.[18]Often results in sharper, more efficient peaks. Can be distorted if a temperature gradient exists.[16]
Selectivity Can change, potentially improving resolution between closely eluting peaks.Can change, potentially improving resolution for complex mixtures.[16]
System Pressure Higher (due to increased mobile phase viscosity)Lower (due to reduced mobile phase viscosity)[16][17]
Q4: Could my injection volume or sample concentration be the problem?

Yes, injecting an excessive mass of the analyte can lead to column overload, which is a common cause of distorted peaks that may appear as fronting or tailing right-triangles.[3]

Experimental Protocol: Diagnosing Column Overload

  • Prepare Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject and Compare: Inject the same volume of the original sample and each dilution.

  • Analyze Peak Shape: If the peak shape and retention time improve upon dilution, column overload is the likely cause.[2][3]

  • Corrective Action: To resolve this, either inject a smaller volume or dilute the sample to a concentration that falls within the column's linear capacity.

References

Addressing ion suppression of Desmethyl Thiosildenafil-d8 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis involving Desmethyl Thiosildenafil-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as ion suppression during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2][3] This is a significant concern as it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[1][2] In complex biological samples, endogenous components like phospholipids are common culprits of ion suppression.[4][5]

Q2: My this compound internal standard signal is low or inconsistent. What are the likely causes?

A2: A low or inconsistent signal for this compound is often a primary indicator of ion suppression.[6] This can be caused by several factors, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) interfering with the ionization of your internal standard.[3][7]

  • Poor Sample Preparation: Inadequate removal of interfering substances during sample cleanup.[2][3][8]

  • Suboptimal Chromatographic Conditions: The internal standard eluting in a region with high concentrations of matrix components.[9][10]

  • High Sample Concentration: Injecting a sample that is too concentrated can overwhelm the ionization source.[1][6]

Q3: What is the role of a deuterated internal standard like this compound?

A3: A stable isotope-labeled internal standard, such as this compound, is used in quantitative mass spectrometry to compensate for variations in sample preparation and instrument response.[11] Since it is chemically almost identical to the analyte of interest (Desmethyl Thiosildenafil) and co-elutes with it, any ion suppression or enhancement effects should affect both the analyte and the internal standard similarly.[3][11] This allows for more accurate and precise quantification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating ion suppression affecting your this compound internal standard.

Step 1: Identify the Source of Ion Suppression

A post-column infusion experiment is a standard method to identify regions in your chromatogram where ion suppression occurs.[4][10]

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

  • Injection: Inject a blank matrix sample (e.g., plasma extract without the analyte or internal standard).

  • Analysis: Monitor the signal of this compound. A stable baseline indicates no ion suppression. Dips in the baseline correspond to retention times where matrix components are eluting and causing suppression.[4][10]

Workflow for Identifying Ion Suppression

cluster_setup Experimental Setup cluster_procedure Procedure cluster_interpretation Interpretation A LC System B Analytical Column A->B D T-Union B->D C Infusion Pump with This compound C->D E Mass Spectrometer D->E F Inject Blank Matrix Sample G Monitor Internal Standard Signal F->G H Stable Baseline? G->H I No Significant Ion Suppression H->I Yes J Signal Dips Observed: Ion Suppression Present H->J No

Caption: Workflow for post-column infusion experiment to detect ion suppression.

Step 2: Mitigate Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed. The effectiveness of each strategy can be compared by re-analyzing a spiked sample and observing the internal standard's peak area and consistency.

Mitigation Strategies and Expected Outcomes

StrategyDescriptionExpected Improvement in IS Signal
1. Improve Sample Preparation Employ more rigorous cleanup techniques to remove interfering matrix components.High
2. Optimize Chromatography Modify the LC gradient or change the column to separate the analyte from the suppression zone.High
3. Sample Dilution Dilute the sample to reduce the concentration of interfering matrix components.Medium
4. Adjust MS Source Parameters Optimize parameters like gas flows and temperatures to improve ionization efficiency.Low to Medium
5. Change Ionization Mode If possible, switch from ESI to APCI, as APCI is generally less susceptible to ion suppression.[1][12]Variable

Troubleshooting Logic for Ion Suppression

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Low/Inconsistent IS Signal diag1 Perform Post-Column Infusion Experiment start->diag1 diag_res Ion Suppression Confirmed? diag1->diag_res mit1 Improve Sample Preparation (SPE/LLE) diag_res->mit1 Yes end_nok Consult Instrument Specialist diag_res->end_nok No mit2 Optimize Chromatography mit1->mit2 mit3 Dilute Sample mit2->mit3 eval Re-evaluate IS Signal mit3->eval eval->mit1 Signal Unstable end_ok Problem Resolved eval->end_ok Signal Stable

Caption: A logical workflow for troubleshooting ion suppression.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a more effective cleanup method compared to simple protein precipitation and can significantly reduce matrix effects.[2][3][8]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the Desmethyl Thiosildenafil and its d8 internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Protocol 2: Chromatographic Optimization

If ion suppression is observed at a specific retention time, altering the chromatographic method can shift the elution of this compound to a cleaner region of the chromatogram.[5][9]

Example Chromatographic Conditions

ParameterOriginal MethodOptimized Method
Column C18, 2.1 x 50 mm, 3.5 µmBiphenyl, 2.1 x 50 mm, 2.6 µm[13]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 5 min20-80% B in 8 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C45 °C

By implementing these troubleshooting steps and referring to the provided protocols, researchers can effectively diagnose and mitigate ion suppression issues related to the analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for optimizing mass spectrometry (MS/MS) fragmentation parameters for Desmethyl Thiosildenafil-d8.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

For the closely related compound, N-desmethyl sildenafil-d8, the established MRM transition is m/z 469.4 → 283.4.[1][2] This suggests that a product ion around m/z 283 is a stable and commonly observed fragment for this class of compounds.

Q2: How do I optimize the collision energy for this compound?

Optimizing collision energy is a critical step to ensure maximum sensitivity for your assay.[3] A general protocol for collision energy optimization involves infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan at various collision energy settings. The optimal collision energy will be the value that produces the highest intensity of the desired product ion.

For sildenafil and its deuterated internal standards, collision energies in the range of 37-39 V have been reported to be effective.[1] It is recommended to start with a similar range and fine-tune the collision energy for this compound.

Q3: I am observing a poor signal or no fragmentation for this compound. What are the possible causes and solutions?

Several factors can contribute to a poor signal or lack of fragmentation. Here are some common troubleshooting steps:

  • Check the infusion flow rate: Ensure a stable and continuous flow of the analyte into the mass spectrometer.

  • Verify the precursor ion selection: Double-check that the correct m/z for the [M+H]⁺ of this compound is being isolated in the first quadrupole.

  • Increase Collision Energy: If no fragmentation is observed, gradually increase the collision energy. Sildenafil analogs are generally stable, and sufficient energy is required to induce fragmentation.[3]

  • Optimize Cone Voltage/Declustering Potential: This parameter affects the transmission of ions from the source to the mass analyzer. An unoptimized cone voltage can lead to poor sensitivity. Follow the experimental protocol below for optimization.

  • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Ensure adequate chromatographic separation.

  • Confirm Compound Stability: Although unlikely for a stable isotope-labeled standard, ensure the compound has not degraded.

Q4: Are there any specific issues to be aware of when using a deuterated internal standard like this compound?

Yes, while stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS, there are potential issues to consider with deuterated standards:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts.[4] This can be problematic if it leads to differential matrix effects. It is crucial to check for co-elution during method development.

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a change in the mass of the internal standard.[5] This is less common with aromatic or sp3-carbon bound deuterium but should be considered if inaccuracies are observed.

  • Changes in Fragmentation: The presence of deuterium can sometimes alter fragmentation pathways, although this is generally a minor effect.[5]

Experimental Protocols

Protocol 1: Optimization of MS/MS Fragmentation Parameters for this compound

This protocol outlines the steps to optimize the key fragmentation parameters for this compound using a triple quadrupole mass spectrometer.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Further dilute the stock solution to a working concentration of 100 ng/mL with the initial mobile phase composition of your LC method.

2. Infusion and Precursor Ion Confirmation:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
  • Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the precursor ion ([M+H]⁺), expected to be around 485.4.

3. Cone Voltage/Declustering Potential Optimization:

  • Set the mass spectrometer to monitor the precursor ion (m/z 485.4).
  • Ramp the cone voltage (or declustering potential, depending on the instrument manufacturer) across a relevant range (e.g., 10-100 V).
  • Plot the ion intensity against the cone voltage and select the voltage that yields the maximum intensity.

4. Product Ion Scan and Collision Energy Optimization:

  • With the optimized cone voltage, set the instrument to perform a product ion scan of the precursor ion (m/z 485.4).
  • Ramp the collision energy across a suitable range (e.g., 10-60 eV).
  • Identify the most abundant and stable product ions.
  • For each major product ion, perform a separate experiment where you monitor the specific MRM transition while ramping the collision energy.
  • Plot the intensity of each product ion as a function of collision energy to determine the optimal setting for each transition.

5. Final MRM Method:

  • Based on the optimization experiments, create an MRM method using the determined precursor ion, product ions, and their corresponding optimal cone voltage and collision energies.

Data Presentation

Table 1: Predicted and Analog-Based MS/MS Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reported Collision Energy (V)
This compound~485.4 (Predicted)To be determinedTo be optimized (start 35-45)
N-desmethyl sildenafil-d8469.4283.437-39
Sildenafil-d8483.4283.437-39

Data for N-desmethyl sildenafil-d8 and Sildenafil-d8 are from Gireesh et al., 2010.[1]

Visualizations

Experimental Workflow for Parameter Optimization

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization prep Prepare 100 ng/mL This compound Standard Solution infuse Infuse Standard into MS prep->infuse full_scan Full Scan to Confirm Precursor Ion (m/z ~485.4) infuse->full_scan cone_opt Optimize Cone Voltage/ Declustering Potential full_scan->cone_opt product_scan Product Ion Scan with Ramped Collision Energy cone_opt->product_scan ce_opt Optimize Collision Energy for each MRM Transition product_scan->ce_opt final_method Final MRM Method ce_opt->final_method G start Poor Signal Intensity check_infusion Check Infusion Stability and Flow Rate start->check_infusion check_precursor Verify Correct Precursor Ion (m/z) check_infusion->check_precursor [Flow OK] solution Signal Improved check_infusion->solution [Flow Corrected] increase_ce Increase Collision Energy check_precursor->increase_ce [m/z Correct] check_precursor->solution [m/z Corrected] optimize_cone Optimize Cone Voltage increase_ce->optimize_cone [No Improvement] increase_ce->solution [Improvement] check_matrix Investigate Matrix Effects optimize_cone->check_matrix [No Improvement] optimize_cone->solution [Improvement] check_stability Confirm Compound Stability check_matrix->check_stability [No Matrix Effect] check_matrix->solution [Chromatography Improved]

References

Calibration curve issues with Desmethyl Thiosildenafil-d8 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desmethyl Thiosildenafil-d8 as an internal standard in their analytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of Desgethyl Thiosildenafil-d8 for calibration curves in LC-MS/MS assays.

Question 1: Why is my calibration curve for the analyte (Desmethyl Thiosildenafil) non-linear or showing poor correlation when using this compound as an internal standard?

Answer:

Non-linearity in your calibration curve is a common issue that can stem from several factors, often related to the behavior of the deuterated internal standard (IS). The primary assumption that the IS and the analyte behave identically can be compromised by subtle differences.

Possible Causes and Troubleshooting Steps:

  • Differential Matrix Effects: The most frequent culprit is the "matrix effect," where co-eluting components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][2] Even with a stable isotope-labeled (SIL) IS, complete co-elution with the analyte is critical to ensure both experience the same matrix effects.[3]

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize your LC method to better separate the analyte and IS from interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column.

      • Enhance Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a larger portion of the matrix.[1]

      • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the IS.

  • Isotopic Separation (Deuterium Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time between the analyte and this compound on a reversed-phase column.[3] This separation can expose them to different matrix environments as they elute, causing differential matrix effects.[1]

    • Troubleshooting:

      • Modify Chromatography: Consider using a column with slightly lower resolution to encourage the co-elution of the analyte and the IS.[3]

      • Adjust Mobile Phase: Minor modifications to the mobile phase composition can sometimes reduce the separation between the analyte and IS.

  • Inappropriate Internal Standard Concentration: The concentration of the IS is crucial for accurate quantification.[4] If the IS concentration is too low, it may be more susceptible to signal-to-noise variations. If it is too high, it could potentially suppress the ionization of the analyte, especially at the lower end of the calibration curve.

    • Troubleshooting:

      • Optimize IS Concentration: Experiment with different fixed concentrations of this compound to find a level that provides a stable and robust signal across the entire calibration range without interfering with the analyte's signal.

  • Cross-Contribution/Isotopic Impurity: Ensure that the unlabeled analyte does not contribute to the signal of the deuterated internal standard and vice-versa. Also, verify the isotopic purity of your this compound standard. Impurities of the unlabeled analyte in the IS solution can affect accuracy, particularly at the lower limit of quantification (LLOQ).

    • Troubleshooting:

      • Analyze IS Solution: Inject a solution containing only the this compound and check for any signal in the analyte's MRM transition.

      • Analyze Analyte Solution: Inject a high-concentration solution of the analyte and check for any signal in the IS's MRM transition.

Question 2: I'm observing high variability in the peak area of my this compound internal standard across my sample batch. What could be the cause?

Answer:

Significant variation in the internal standard response is a red flag that indicates a lack of consistency in the analytical process.[5] Since the IS is added at a constant concentration to all samples, its response should ideally be uniform.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation: This is a primary source of IS variability.

    • Troubleshooting:

      • Pipetting and Aliquoting: Ensure precise and consistent addition of the IS to every sample. Use calibrated pipettes and be meticulous during this step.

      • Extraction Inefficiency: Inconsistent recovery during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to variable amounts of IS being introduced to the instrument. Ensure the extraction procedure is robust and well-controlled. Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.[5]

      • Evaporation/Reconstitution: If there is an evaporation step, ensure it is carried out uniformly across all samples. Incomplete or variable reconstitution can also lead to significant differences in concentration.

  • Instrument-Related Issues: The performance of the LC-MS/MS system can drift over the course of a run.

    • Troubleshooting:

      • Injector Performance: Inconsistent injection volumes can directly lead to variable IS peak areas. Perform an injector precision test.

      • MS Source Contamination: A dirty ion source can lead to a gradual or erratic decrease in signal intensity over a run.[6] Cleaning the source can often resolve this.

      • Detector Saturation: If the IS concentration is too high, it might be saturating the detector, which can paradoxically lead to inconsistent responses.

  • Matrix Effects Varying Between Samples: Different patient or sample lots can have varying compositions, leading to different degrees of ion suppression or enhancement for the IS.

    • Troubleshooting:

      • Sample Dilution: Diluting the samples can sometimes mitigate the matrix effect.

      • Improved Clean-up: As mentioned previously, a more effective sample preparation method can reduce matrix variability.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Addition

This protocol helps to determine if matrix components are causing ion suppression or enhancement for Desmethyl Thiosildenafil and its d8-internal standard.

  • Sample Preparation:

    • Obtain at least six different lots of blank matrix (e.g., human plasma).

    • Extract these blank matrix samples using your established sample preparation method (e.g., protein precipitation or SPE).

  • Solution Preparation:

    • Set A (Analyte and IS in Solvent): Prepare a solution containing Desmethyl Thiosildenafil and this compound at a known concentration (e.g., mid-point of the calibration curve) in the final reconstitution solvent.

    • Set B (Analyte and IS in Extracted Matrix): To the dried extracts of the blank matrix samples, add the solution from Set A for reconstitution.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak areas for both the analyte and the internal standard.

  • Calculation:

    • Calculate the matrix factor (MF) for both the analyte and the IS for each blank matrix lot:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-normalized matrix factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Interpretation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An IS-normalized MF close to 1 suggests that the internal standard is effectively compensating for the matrix effect. A significant deviation from 1 indicates a differential matrix effect.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of a related compound, N-desmethyl sildenafil, using its d8-labeled internal standard. This provides a benchmark for expected precision and accuracy.

AnalyteConcentration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
N-desmethyl sildenafil0.5 - 500.01.3 - 3.12.8 - 4.395.3 - 96.395.0 - 97.2[7][8]
N-desmethylsildenafil1.0 - 1000< 10< 10> 99> 99[9]

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

The following diagram outlines a logical workflow for troubleshooting non-linear or inaccurate calibration curves when using this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Inconsistent IS Response cluster_3 Investigation of Consistent IS Response Issues cluster_4 Addressing Chromatographic Separation cluster_5 Investigating Matrix Effects & Other Factors cluster_6 Resolution start Calibration Curve Failure (Non-linear, Poor R^2, Inaccurate QCs) check_is_response Evaluate IS Peak Area Variability start->check_is_response consistent_is Consistent IS Response check_is_response->consistent_is IS Response is... inconsistent_is Inconsistent IS Response check_is_response->inconsistent_is IS Response is... troubleshoot_prep Review Sample Prep Protocol (Pipetting, Extraction, Reconstitution) inconsistent_is->troubleshoot_prep check_instrument Check Instrument Performance (Injector, Source Cleanliness) inconsistent_is->check_instrument end_node Re-run Validation Batch troubleshoot_prep->end_node check_instrument->end_node check_coelution Check Analyte/IS Co-elution coeluting Co-eluting check_coelution->coeluting Analyte/IS are... separated Chromatographically Separated check_coelution->separated Analyte/IS are... eval_matrix Evaluate Matrix Effect (Post-Extraction Addition) coeluting->eval_matrix check_is_conc Optimize IS Concentration coeluting->check_is_conc check_cross_talk Check for Cross-Talk/ Isotopic Impurity coeluting->check_cross_talk optimize_lc Optimize LC Method (Modify Gradient, Change Column) separated->optimize_lc Isotope Effect Suspected optimize_lc->end_node eval_matrix->end_node check_is_conc->end_node check_cross_talk->end_node

Caption: Troubleshooting workflow for calibration curve failures.

Experimental Workflow for Matrix Effect Evaluation

This diagram illustrates the key steps in performing a post-extraction addition experiment to assess matrix effects.

G cluster_0 Preparation cluster_1 Set A: Control cluster_2 Set B: Matrix cluster_3 Analysis & Calculation blank_matrix Blank Matrix Samples (e.g., Plasma) extract_matrix Extract Blank Matrix blank_matrix->extract_matrix analyte_is_stock Analyte + IS Stock Solution (in Reconstitution Solvent) set_a Analyte + IS in Solvent analyte_is_stock->set_a reconstitute Reconstitute Dried Extract with Analyte + IS Stock analyte_is_stock->reconstitute analyze LC-MS/MS Analysis set_a->analyze extract_matrix->reconstitute reconstitute->analyze calculate Calculate Matrix Factor: MF = Area(Set B) / Area(Set A) analyze->calculate

Caption: Workflow for post-extraction matrix effect evaluation.

References

Enhancing sensitivity for low-level detection of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Desmethyl Thiosildenafil-d8, a deuterated internal standard used in pharmacokinetic studies of thiosildenafil. The following information is compiled based on established methodologies for the analogous compound, N-desmethyl sildenafil-d8, and general principles of bioanalytical mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of Desmethyl Thiosildenafil, a metabolite of Thiosildenafil. As a stable isotope-labeled internal standard, it is crucial for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and precise results in pharmacokinetic and metabolic research.

Q2: What are the typical mass transitions for detecting this compound?

Q3: Which ionization mode is best for detecting this compound?

Positive electrospray ionization (ESI+) is the recommended mode for detecting sildenafil and its analogues, including this compound.[1][2] This is due to the presence of basic nitrogen atoms in the molecule that are readily protonated.

Q4: What type of liquid chromatography column is suitable for the analysis?

Reversed-phase columns are typically used for the separation of sildenafil and its metabolites. C18 columns, such as a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm), have been shown to be effective.[1][2] Biphenyl columns can also offer alternative selectivity through pi-pi interactions, potentially improving separation from matrix components.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions:

  • Incorrect Mass Transitions:

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions.

  • Suboptimal Ionization:

    • Solution: Ensure the mass spectrometer is in positive ESI mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific compound and mobile phase composition.

  • Poor Extraction Recovery:

    • Solution: Evaluate your sample preparation method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. Ensure the pH of the sample is appropriate for the extraction solvent and that the solvent is of high purity. Test different extraction solvents to find the one with the best recovery.

  • Matrix Effects:

    • Solution: Co-eluting matrix components can suppress the ionization of the target analyte. Improve chromatographic separation to move the this compound peak away from interfering compounds. A more rigorous sample cleanup, such as using a different SPE sorbent, may be necessary.

Issue 2: High Background Noise

Possible Causes & Solutions:

  • Contaminated Mobile Phase or LC System:

    • Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. Contamination can accumulate in the solvent lines, injector, and column.

  • Matrix Interferences:

    • Solution: As with low signal intensity, improve the sample cleanup procedure to remove more of the biological matrix. A more selective mass transition (if available) can also help to reduce background noise.

  • Instrument Contamination:

    • Solution: The mass spectrometer source and ion optics can become contaminated over time. Follow the manufacturer's instructions for cleaning the instrument components.

Issue 3: Poor Peak Shape

Possible Causes & Solutions:

  • Column Overload:

    • Solution: If using a concentrated standard for tuning, dilute it significantly for analytical runs. High concentrations can lead to fronting or tailing peaks.

  • Incompatible Injection Solvent:

    • Solution: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

  • Column Degradation:

    • Solution: The performance of an LC column degrades over time. If peak shape is poor for all analytes, it may be time to replace the column. Ensure proper column storage and use.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a general protocol and should be optimized for your specific matrix.

  • To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides a starting point for method development, based on methods for analogous compounds.[1][2][3][4]

ParameterRecommended Setting
LC System
ColumnZorbax SB C18, 4.6 x 75 mm, 3.5 µm or Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm
Mobile Phase A10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
GradientIsocratic (e.g., 95% B) or a shallow gradient depending on separation needs
Flow Rate0.5 - 0.6 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS/MS System
Ionization ModeESI Positive
MRM Transition (N-desmethyl sildenafil-d8 for reference)Q1: 469.4 m/z, Q3: 283.4 m/z
Dwell Time100-200 ms
Capillary VoltageOptimized for instrument (e.g., 3-5 kV)
Source TemperatureOptimized for instrument (e.g., 150-350 °C)
Nebulizer GasOptimized for instrument
Drying GasOptimized for instrument

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM Mode) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Flowchart Start Start: Low/No Signal Check_Transitions Check Mass Transitions? Start->Check_Transitions Optimize_Source Optimize Ion Source? Check_Transitions->Optimize_Source Yes Infuse_Standard Infuse Standard & Optimize Check_Transitions->Infuse_Standard No Evaluate_Extraction Evaluate Extraction Recovery? Optimize_Source->Evaluate_Extraction Yes Adjust_Parameters Adjust Source Parameters Optimize_Source->Adjust_Parameters No Investigate_Matrix Investigate Matrix Effects? Evaluate_Extraction->Investigate_Matrix Yes Modify_Prep Modify Sample Prep Evaluate_Extraction->Modify_Prep No Improve_Chroma Improve Chromatography Investigate_Matrix->Improve_Chroma Yes Resolved Signal Improved Investigate_Matrix->Resolved No Infuse_Standard->Optimize_Source Adjust_Parameters->Evaluate_Extraction Modify_Prep->Investigate_Matrix Improve_Chroma->Resolved

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Technical Support Center: Stability Testing for Desmethyl Thiosildenafil-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is intended to assist researchers and scientists in troubleshooting stability issues related to Desmethyl Thiosildenafil-d8. As of the latest literature search, specific stability data for this compound is not publicly available. Therefore, this guide has been constructed using data from the structurally similar and extensively studied compound, N-desmethyl sildenafil , and its deuterated isotopologue, alongside established principles of bioanalytical method validation. The provided protocols and troubleshooting steps should be considered a starting point for the development and validation of methods for this compound. All experimental conditions and stability data must be independently verified for the specific analyte and biological matrix in use.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during the analysis of this compound in biological matrices.

Q1: I am observing a consistent decrease in analyte concentration in my processed samples left in the autosampler. What are the potential causes and solutions?

A1: This issue, known as autosampler or post-preparative stability, can be attributed to several factors. The primary causes are typically degradation of the analyte in the reconstitution solvent, temperature fluctuations, or adsorption to the sample vials.

  • Potential Causes:

    • Solvent-Induced Degradation: The pH or composition of the reconstitution solvent may not be optimal for the stability of this compound.

    • Temperature Effects: Elevated temperatures in the autosampler can accelerate degradation.

    • Adsorption: The analyte may adsorb to the surface of glass or plastic vials, especially at low concentrations.

  • Troubleshooting Steps & Solutions:

    • Re-evaluate Reconstitution Solvent: Test alternative solvents with varying pH or organic content. For amine-containing compounds like sildenafil analogues, a slightly acidic mobile phase or reconstitution solvent can improve stability.

    • Control Temperature: Utilize a cooled autosampler, maintaining temperatures at 4-8°C to minimize degradation.

    • Test Different Vials: Compare results using polypropylene, silanized glass, and standard glass vials to assess for adsorption.

    • Shorten Analysis Time: If stability is limited, re-process samples in smaller batches to minimize the time they reside in the autosampler before injection.

Q2: My quality control (QC) sample results are showing high variability after undergoing freeze-thaw cycles. Why is this occurring and how can I mitigate it?

A2: Freeze-thaw cycles can introduce significant stress on an analyte. The formation of ice crystals can lead to changes in pH, concentration of solutes in the unfrozen liquid portion, and physical disruption of the analyte's structure or its interaction with the matrix. Both sildenafil and N-desmethyl sildenafil have been shown to be stable through at least three freeze/thaw cycles in human plasma, suggesting that significant instability may point to a specific issue with your matrix or procedure[1].

  • Potential Causes:

    • pH Shifts: As the sample freezes, water crystallizes first, concentrating buffers and other salts in the remaining liquid, which can cause drastic pH shifts.

    • Enzymatic Activity: Some enzymes may retain activity at low temperatures or become active during the thawing process.

    • Precipitation: The analyte may precipitate out of solution upon thawing.

  • Troubleshooting Steps & Solutions:

    • Aliquot Samples: Store samples in single-use aliquots to avoid the need for repeated freeze-thaw cycles of the bulk sample.

    • Control Thawing: Thaw samples consistently and gently, for example, in a room temperature water bath, and ensure they are vortexed thoroughly post-thaw to re-dissolve any precipitate.

    • Add Stabilizers: If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the matrix before freezing.

    • Evaluate Long-Term Stability: Assess if the issue is compounded by long-term storage instability.

Table 1: Stability of N-desmethyl sildenafil in Human Plasma (Proxy Data)
Stability TestConditionConcentration (ng/mL)Accuracy (%)Precision (% CV)Reference
Freeze-Thaw 3 cycles at -30°C0.5 - 50095.0 - 97.22.8 - 4.3[1]
Bench-Top 24 hours at Room Temperature0.5 - 50096.1 - 98.51.9 - 3.8[1]
Long-Term Storage 80 days at -30°C0.5 - 50094.8 - 97.33.1 - 5.2[1]

Note: This data is for N-desmethyl sildenafil and should be used as a guideline only. Stability for this compound must be experimentally determined.

Troubleshooting Workflow for Stability Issues

G cluster_0 Phase 1: Issue Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Solution Implementation A Inconsistent or Decreasing Analyte Signal? B Review Sample Handling (Collection, Processing) A->B Isolate Variable C Assess Bench-Top Stability A->C Isolate Variable D Assess Freeze-Thaw Stability A->D Isolate Variable E Assess Post-Preparative (Autosampler) Stability A->E Isolate Variable F Enzymatic Degradation? C->F G Chemical Instability? (pH, Oxidation, Light) C->G H Physical Instability? (Adsorption, Precipitation) C->H D->F D->G D->H E->G E->H I Add Inhibitors (e.g., NaF) F->I J Modify pH, Add Antioxidants, Protect from Light G->J K Use Stabilizers, Change Vials/Solvents H->K

A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should consider when establishing the stability of this compound in a biological matrix?

A1: The stability of an analyte in a biological matrix is influenced by a combination of chemical, environmental, and enzymatic factors. Key considerations include:

  • Temperature: Both high temperatures (degradation) and freeze-thaw cycles can affect stability. Storage should be at -20°C or, preferably, -70°C.

  • pH: The pH of the biological matrix can influence the ionization state and chemical stability of the analyte.

  • Enzymatic Degradation: Plasma and tissue homogenates contain various enzymes (e.g., esterases, proteases) that can metabolize the analyte.[2][3]

  • Oxidation: The analyte may be susceptible to oxidation, which can be mitigated by adding antioxidants or storing under an inert atmosphere.

  • Light Sensitivity: Exposure to light can cause photodegradation of some compounds. Samples should be handled in amber vials and protected from direct light.

  • Matrix Effects: Components of the biological matrix can interfere with ionization in mass spectrometry, which, while not a stability issue per se, can manifest as signal variability.[4]

Q2: Can you provide a standard protocol for a freeze-thaw stability experiment?

A2: Certainly. A typical freeze-thaw stability study, as part of a bioanalytical method validation, involves the following steps:

Experimental Protocol: Freeze-Thaw Stability
  • Sample Preparation: Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

  • Aliquoting: Divide the spiked samples into at least four sets of aliquots (n=3-5 per set). One set will serve as the baseline (T=0).

  • Baseline Analysis (Cycle 0): Immediately after preparation, process and analyze the baseline set of aliquots to establish the initial concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining three sets of aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature. Once completely thawed, vortex and refreeze them for another 12 hours. This constitutes one cycle.

    • Repeat this process for the desired number of cycles (typically three).

  • Analysis: After the final thaw, process and analyze the samples from each freeze-thaw cycle.

  • Data Evaluation: The mean concentration of the test samples should be within ±15% of the baseline samples. The precision (%CV) of the measurements should also be within 15%.

Q3: How might the metabolism of Thiosildenafil differ from Sildenafil, and how could this impact the stability of its desmethyl metabolite?

A3: Thiosildenafil is an analogue of sildenafil where the oxygen atom of the carbonyl group in the pyrimidinone ring is replaced by a sulfur atom.[5] While the primary metabolic pathways are likely similar, this structural change could influence the rate and profile of metabolism. Sildenafil is metabolized mainly by hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[6] The principal pathways include N-demethylation of the piperazine ring (to form N-desmethyl sildenafil), oxidation, and pyrazole N-demethylation.[7]

It is plausible that Thiosildenafil follows similar N-demethylation to form Desmethyl Thiosildenafil. However, the presence of the thio-carbonyl group might introduce new metabolic possibilities, such as S-oxidation. The electronic and steric differences could also alter the affinity for metabolizing enzymes, potentially changing the half-life of the parent compound and the rate of formation and clearance of its desmethyl metabolite. This could indirectly affect stability testing, as the in-vivo and ex-vivo metabolic profiles might differ.

Table 2: Representative Analytical Method Parameters for N-desmethyl sildenafil (Proxy Data)
ParameterMethod 1 (LC-MS/MS)[2]Method 2 (LC-MS/MS)[3]Method 3 (LC-MS/MS)[4]
Internal Standard N-desmethyl sildenafil-d8N-desmethyl sildenafil-d8Sildenafil-d8
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid ExtractionProtein Precipitation
Linear Range (ng/mL) 0.5 - 5002.24 - 400.841.0 - 1000
LLOQ (ng/mL) 0.52.241.0
Recovery (%) Not Reported> 90% (for sildenafil)> 90%
Intra-day Precision (%) 1.3 - 3.1< 15%< 10%
Inter-day Precision (%) 2.8 - 4.3< 15%< 10%

Note: These parameters are for N-desmethyl sildenafil and are provided as a reference for designing and validating a method for this compound.

Potential Factors Influencing Analyte Stability

G cluster_0 Analyte in Biological Matrix cluster_1 Influencing Factors cluster_2 Outcome Analyte Desmethyl Thiosildenafil-d8 Temp Temperature (Heat, Freeze/Thaw) pH pH (Acid/Base Hydrolysis) Enzymes Matrix Enzymes (e.g., Esterases, CYP450) Light Light Exposure (Photodegradation) Oxygen Oxidation Adsorption Adsorption (to Surfaces) Degradation Analyte Degradation / Loss of Signal Temp->Degradation pH->Degradation Enzymes->Degradation Light->Degradation Oxygen->Degradation Adsorption->Degradation

Key factors that can impact analyte stability in bioanalysis.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide to Using Desmethyl Thiosildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and reproducibility. This guide provides a comprehensive comparison of Desmethyl Thiosildenafil-d8 with other commonly used deuterated internal standards for the quantification of sildenafil and its metabolites. The information presented herein is supported by experimental data from various studies to aid researchers in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to compensate for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix being analyzed. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard as they co-elute with the analyte and have nearly identical ionization efficiencies in mass spectrometry, while being distinguishable by their mass-to-charge ratio.

Performance Comparison of Deuterated Internal Standards

While direct comparative studies for this compound are limited, its performance can be inferred from the extensive data available for structurally similar deuterated internal standards like Sildenafil-d8 and N-desmethyl sildenafil-d8. The following tables summarize the performance characteristics of analytical methods employing these standards for the quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for Sildenafil Analysis

ParameterMethod using Sildenafil-d8[1][2]Method using Sildenafil-d8 & N-desmethyl sildenafil-d8[3][4][5]
Linearity Range (ng/mL) 1.0 - 10001.0 - 1000
Correlation Coefficient (r²) > 0.99≥ 0.9987
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Intra-day Precision (%RSD) < 10%1.5 - 5.1%
Inter-day Precision (%RSD) < 10%2.2 - 3.4%
Intra-day Accuracy (%) > 99%97.3 - 98.3%
Inter-day Accuracy (%) > 99%96.7 - 97.2%
Extraction Recovery (%) > 90%Not explicitly stated

Table 2: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for N-desmethyl sildenafil Analysis

ParameterMethod using Sildenafil-d8[1][2]Method using N-desmethyl sildenafil-d8[3][4][5]
Linearity Range (ng/mL) 1.0 - 10000.5 - 500
Correlation Coefficient (r²) > 0.99≥ 0.9987
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.5
Intra-day Precision (%RSD) < 10%1.3 - 3.1%
Inter-day Precision (%RSD) < 10%2.8 - 4.3%
Intra-day Accuracy (%) > 99%95.3 - 96.3%
Inter-day Accuracy (%) > 99%95.0 - 97.2%
Extraction Recovery (%) > 90%Not explicitly stated

Experimental Protocols

The following are detailed methodologies for typical LC-MS/MS experiments for the analysis of sildenafil and N-desmethyl sildenafil using a deuterated internal standard. These protocols can be adapted for use with this compound.

Method 1: Analysis of Sildenafil and its Metabolites using Sildenafil-d8[2]
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with a mixture of 2 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Sildenafil: 475.30 → 100.10

      • N-desmethylsildenafil: 461.20 → 283.30

      • Sildenafil-d8 (IS): 483.30 → 108.10

Method 2: Simultaneous Quantification of Sildenafil and N-desmethyl sildenafil using Sildenafil-d8 and N-desmethyl sildenafil-d8[3][4]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Zorbax SB C18 (4.6 × 75 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: ESI in positive mode.

    • Detection: MRM.

    • MRM Transitions (m/z):

      • Sildenafil: 475.2 → 283.4

      • N-desmethyl sildenafil: 461.3 → 283.4

      • Sildenafil-d8 (IS): 483.4 → 283.4

      • N-desmethyl sildenafil-d8 (IS): 469.4 → 283.4

Cross-Validation Workflow

Cross-validation is a critical procedure to ensure the consistency and reliability of analytical data when different methods or laboratories are used within a study or across studies. The following diagram illustrates a typical workflow for the cross-validation of an analytical method using this compound as an internal standard.

CrossValidationWorkflow cluster_methodA Reference Analytical Method cluster_methodB New/Alternative Analytical Method cluster_comparison Cross-Validation Comparison A_prep Sample Preparation (with this compound) A_lcms LC-MS/MS Analysis A_prep->A_lcms A_data Data Acquisition & Processing A_lcms->A_data compare Compare Results (e.g., Bland-Altman, Deming Regression) A_data->compare Results from Reference Method B_prep Sample Preparation (with this compound) B_lcms LC-MS/MS Analysis B_prep->B_lcms B_data Data Acquisition & Processing B_lcms->B_data B_data->compare Results from New Method decision Assess Agreement & Bias compare->decision

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The analytical method's validity is a cornerstone of pharmacokinetic and bioequivalence studies. The following diagram illustrates the logical flow from sample analysis to regulatory submission, highlighting the importance of a validated method using an appropriate internal standard like this compound.

LogicalFlow cluster_study Bioanalytical Study cluster_validation Method Validation cluster_stats Statistical Analysis cluster_submission Regulatory Submission sample Biological Sample Collection prep Sample Preparation with This compound (IS) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Generation analysis->data accuracy Accuracy data->accuracy Validation Data precision Precision data->precision Validation Data linearity Linearity data->linearity Validation Data stability Stability data->stability Validation Data pk Pharmacokinetic Modeling data->pk be Bioequivalence Assessment pk->be report Study Report be->report submission Submission to Regulatory Agencies report->submission

Caption: Logical flow from bioanalysis to regulatory submission.

References

A Comparative Guide to Internal Standards for Sildenafil Analysis: A Focus on Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of sildenafil, the use of a reliable internal standard (IS) is paramount to ensure the accuracy and precision of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] This guide provides a comparative overview of Desmethyl Thiosildenafil-d8 and other commonly employed internal standards for the quantification of sildenafil.

While stable isotope-labeled (SIL) analogs of the analyte are generally considered the gold standard for internal standards in mass spectrometry, this guide also explores other alternatives and discusses their respective merits and limitations based on available scientific literature.

The Ideal Internal Standard: A Benchmark for Performance

Before delving into specific compounds, it is crucial to establish the characteristics of an ideal internal standard for quantitative bioanalysis. These properties serve as a benchmark against which all potential candidates, including this compound, can be evaluated.

CharacteristicDescriptionRationale
Structural Similarity Closely resembles the chemical structure of the analyte (sildenafil).Ensures similar physicochemical properties, leading to comparable behavior during extraction, chromatography, and ionization.
Co-elution Elutes at or very near the same retention time as the analyte without causing isobaric interference.Experiences the same matrix effects as the analyte, allowing for accurate compensation.
Mass Difference Possesses a sufficient mass difference from the analyte to be distinguished by the mass spectrometer.Prevents cross-talk or isotopic interference between the analyte and the internal standard signals.
No Endogenous Presence Is not naturally present in the biological matrix being analyzed.Avoids interference from endogenous compounds that could artificially inflate the internal standard signal.
Stability Remains stable throughout the entire analytical process (sample collection, storage, extraction, and analysis).Ensures that the concentration of the internal standard remains constant, providing a reliable reference.
Purity Is of high chemical and isotopic purity.Prevents the introduction of interfering substances that could compromise the accuracy of the results.
Commercial Availability Is readily available from a reliable supplier.Facilitates method development, validation, and routine application.

Performance Comparison of Internal Standards for Sildenafil

The following table summarizes the performance characteristics of commonly used internal standards for sildenafil analysis based on published literature. It is important to note that while this compound is available commercially, a comprehensive search of scientific literature did not yield any published bioanalytical methods employing it for the quantification of sildenafil. Therefore, its performance data in this context is not available.

Internal StandardTypeMolecular FormulaMolecular WeightAccuracy (%)Precision (%RSD)Key AdvantagesLimitations
Sildenafil-d8 Stable Isotope LabeledC22H22D8N6O4S482.6 g/mol 86.50 - 105.67[3]<6.5[3]Co-elutes with sildenafil, compensates well for matrix effects.Potential for isotopic crosstalk if not adequately resolved.
N-desmethyl sildenafil-d8 Stable Isotope LabeledC21H20D8N6O4S468.6 g/mol 95.0 - 97.2[1]2.8 - 4.3[1]Useful for simultaneous quantification of sildenafil and its major metabolite.May not be the ideal IS if only sildenafil is the target analyte due to slight structural differences.
Protriptyline Structural AnalogC19H21N263.38 g/mol <11.8[4]<8.1[4]Commercially available and cost-effective.Different chemical properties may lead to variations in extraction recovery and matrix effects compared to sildenafil.
This compound Stable Isotope LabeledC21H20D8N6O3S2484.66 g/mol Not AvailableNot AvailablePotential for good co-elution and matrix effect compensation due to structural similarity.Lack of published data on its performance as an internal standard for sildenafil.

Experimental Methodologies

The following are examples of experimental protocols that have been successfully used for the quantification of sildenafil in human plasma using different internal standards.

Method 1: Sildenafil Quantification using Sildenafil-d8 as Internal Standard[3]
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 20 µL of internal standard solution (Sildenafil-d8) and 300 µL of acetonitrile were added. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: Gradient elution with A) Water (containing 0.1% formic acid) and B) Acetonitrile (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Sildenafil: m/z 475.4 → 283.3

      • Sildenafil-d8: m/z 483.3 → 108.1

Method 2: Simultaneous Quantification of Sildenafil and N-desmethyl sildenafil using Sildenafil-d8 and N-desmethyl sildenafil-d8 as Internal Standards[1]
  • Sample Preparation: Liquid-liquid extraction. To 200 µL of plasma, internal standard solution and 1 mL of extraction solvent were added. The mixture was vortexed and centrifuged. The organic layer was evaporated to dryness and the residue was reconstituted before injection.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95, v/v).

    • Flow Rate: 0.6 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Sildenafil: m/z 475.2 → 283.4

      • Sildenafil-d8: m/z 483.4 → 283.4

      • N-desmethyl sildenafil: m/z 461.3 → 283.4

      • N-desmethyl sildenafil-d8: m/z 469.4 → 283.4

Visualizing the Workflow and Key Concepts

To further clarify the analytical process and the principles of internal standard selection, the following diagrams are provided.

Sildenafil_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Internal_Standard_Comparison cluster_SIL Ideal Stable Isotope-Labeled (SIL) IS (e.g., Sildenafil-d8) cluster_Analog Structural Analog IS (e.g., Protriptyline) SIL_Properties Identical chemical properties Co-elutes with analyte Corrects for matrix effects effectively Analog_Properties Similar but not identical properties May have different retention time May not fully compensate for matrix effects Ideal_IS Ideal Internal Standard Ideal_IS->SIL_Properties Very Close Approximation Ideal_IS->Analog_Properties Approximation with Limitations

References

A Comparative Guide to the Quantification of N-Desmethyl Sildenafil Using N-Desmethyl Sildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of published analytical methods for the quantification of N-desmethyl sildenafil, utilizing its deuterated internal standard, N-desmethyl sildenafil-d8, to ensure accuracy and precision. The data presented is compiled from several studies that have developed and validated robust bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While a formal inter-laboratory comparison study for N-desmethyl sildenafil-d8 was not publicly available, this guide consolidates and compares the performance of various validated methods, offering valuable insights into their respective capabilities.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different LC-MS/MS methods for the quantification of N-desmethyl sildenafil in human plasma. These methods consistently use N-desmethyl sildenafil-d8 as an internal standard to correct for matrix effects and variations in sample processing.

Parameter Method 1 Method 2 Method 3
Linear Concentration Range (ng/mL) 0.5 - 500.0[1][2]2.00 - 1000[3]2.83 - 603.38[4]
Correlation Coefficient (r²) ≥ 0.9987[1][2]> 0.99[3]Not explicitly stated
Intra-day Precision (%RSD) 1.3 - 3.1[1][2]< 6.3[3]< 10[5]
Inter-day Precision (%RSD) 2.8 - 4.3[1][2]< 6.3[3]< 10[5]
Intra-day Accuracy (%) 95.3 - 96.3[1][2]96.83 - 114.40[3]> 99[5]
Inter-day Accuracy (%) 95.0 - 97.2[1][2]96.83 - 114.40[3]> 99[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1][2]2.00[3]1.0[5]
Extraction Method Liquid-Liquid Extraction[1][2]Protein Precipitation[3]Protein Precipitation[5]

Experimental Protocols

The methodologies outlined below are representative of the common procedures used for the quantification of N-desmethyl sildenafil in the referenced studies.

Method 1: Liquid-Liquid Extraction LC-MS/MS

  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using an organic solvent.

  • Chromatographic Separation: Separation is achieved on a C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) with an isocratic mobile phase, such as a mixture of 10 mM ammonium acetate and acetonitrile (5/95 v/v), at a flow rate of 0.6 mL/min.[1][2]

  • Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) positive mode. The precursor-to-product ion transition for N-desmethyl sildenafil is m/z 461.3 → 283.4, and for N-desmethyl sildenafil-d8 is m/z 469.4 → 283.4.[1][2]

Method 2: Protein Precipitation LC-MS/MS

  • Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent like acetonitrile.[3][5]

  • Chromatographic Separation: A C18 column (e.g., ACQUITY UPLC BEH C18, 50-mm × 2.1-mm, 1.7-μm) is used with a gradient elution mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3][5]

  • Mass Spectrometry Detection: Quantification is carried out in MRM mode, monitoring the precursor-to-product ion transition of m/z 461.4 → m/z 283.2 for N-desmethyl sildenafil.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of N-desmethyl sildenafil using LC-MS/MS.

Caption: Bioanalytical workflow for N-desmethyl sildenafil quantification.

References

The Gold Standard in Bioanalysis: Evaluating Desmethyl Thiosildenafil-d8 for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative analysis of the expected performance of Desmethyl Thiosildenafil-d8 as a stable isotope-labeled internal standard, drawing parallels with the well-established use of deuterated analogs of sildenafil and its metabolites in regulated bioanalysis.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their use is recommended by regulatory agencies to ensure the reliability of pharmacokinetic and toxicokinetic data.[1] By incorporating a SIL internal standard that co-elutes with the analyte, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to superior accuracy and precision.[1][2]

While specific experimental data for this compound is not extensively published, its performance can be confidently inferred from the wealth of data available for structurally similar deuterated compounds used in the bioanalysis of sildenafil and its primary metabolite, N-desmethyl sildenafil.

Comparative Performance of Deuterated Internal Standards

The following table summarizes typical validation parameters for the analysis of sildenafil and N-desmethyl sildenafil using their respective deuterated internal standards (Sildenafil-d8 and N-desmethyl sildenafil-d8) in human plasma by LC-MS/MS. These values serve as a benchmark for the expected performance of this compound.

AnalyteInternal StandardLinearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
SildenafilSildenafil-d81.0 - 1000.01.0< 10< 10> 99> 99[3]
N-desmethyl sildenafilSildenafil-d81.0 - 1000.01.0< 10< 10> 99> 99[3]
N1,N4-desmethyl sildenafilSildenafil-d81.0 - 1000.01.0< 10< 10> 99> 99[3]
SildenafilSildenafil-d82.0 - 1000.02.0< 6.5< 6.586.5 - 105.786.5 - 105.7[4]
N-desmethyl sildenafilSildenafil-d82.0 - 1000.02.0< 6.3< 6.396.8 - 114.496.8 - 114.4[4]
SildenafilSildenafil-d8, N-desmethyl sildenafil-d81.0 - 1000.01.01.5 - 5.12.2 - 3.497.3 - 98.396.7 - 97.2[5]
N-desmethyl sildenafilSildenafil-d8, N-desmethyl sildenafil-d80.5 - 500.00.51.3 - 3.12.8 - 4.395.3 - 96.395.0 - 97.2[5]

Note: The data presented are from different studies and serve as illustrative examples of the high performance achieved with deuterated internal standards.

The Alternative: Structural Analog Internal Standards

In the absence of a stable isotope-labeled internal standard, a structural analog may be used.[1] For sildenafil analysis, compounds like vardenafil, tadalafil, and clarithromycin have been employed as internal standards.[6][7][8] While a viable option, structural analogs may not perfectly mimic the analyte's behavior during sample processing and ionization, which can lead to greater variability and reduced accuracy.[1] The use of a SIL internal standard is generally preferred to mitigate these risks.[1]

Experimental Protocol: A Typical LC-MS/MS Bioanalytical Method

The following is a generalized protocol for the quantification of a sildenafil analog and its metabolite in human plasma, representative of the methodologies cited in the performance table.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Method Validation

The method should be fully validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (within-run and between-run)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of a regulated bioanalytical method validation and a typical signaling pathway that might be studied using such methods.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) A->B C LC Method Optimization (Column, Mobile Phase, Gradient) B->C D MS/MS Parameter Optimization (Ionization, MRM Transitions) C->D E Selectivity & Specificity D->E Transfer to Validation F Linearity & LLOQ E->F G Accuracy & Precision F->G H Recovery & Matrix Effect G->H I Stability H->I J Dilution Integrity I->J K Batch Preparation (Blank, Zeros, Standards, QCs, Study Samples) J->K Validated Method L LC-MS/MS Analysis K->L M Data Processing & Quantification L->M N Pharmacokinetic Analysis M->N

Caption: Regulated Bioanalytical Method Workflow.

G cluster_pathway PDE5 Inhibition Signaling Pathway sildenafil Sildenafil Analog (e.g., Desmethyl Thiosildenafil) pde5 Phosphodiesterase-5 (PDE5) sildenafil->pde5 Inhibits cgmp cGMP pde5->cgmp Degrades gmp 5'-GMP cgmp->gmp Hydrolysis pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation pkg->relaxation

Caption: PDE5 Inhibition Signaling Pathway.

References

A Comparative Guide to Bioanalytical Assays for Desmethyl Thiosildenafil and its Analogs: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-desmethyl sildenafil, a primary active metabolite of sildenafil. While the prompt specified "Desmethyl Thiosildenafil-d8," the available scientific literature predominantly focuses on "N-desmethyl sildenafil" and its deuterated internal standard, "N-desmethyl sildenafil-d8." This guide will proceed under the assumption that N-desmethyl sildenafil is the analyte of interest, a common subject in pharmacokinetic and bioequivalence studies of sildenafil-related compounds.

The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data in drug development. This guide compares the linearity and range of common bioanalytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry).

Data Presentation: Comparison of Assay Performance

The following tables summarize the key performance characteristics of different analytical methods for N-desmethyl sildenafil and related compounds.

Table 1: LC-MS/MS Methods for N-desmethyl sildenafil

Linearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Reference
0.5–500.0≥ 0.99870.5500.0[1][2]
2.83–603.38Not Specified2.83603.38[3]
2.00–1,000> 0.992.001,000[4]
5.00–1401.35 (for Sildenafil)Not Specified5.001401.35[3]

Table 2: Alternative Analytical Methods for Sildenafil and its Analogs

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)LLOQULOQReference
HPLC-UVSildenafil10–500 ng/mL> 0.99910 ng/mL500 ng/mL
HPLC-UVSildenafil0.1–6 µg/mL0.99960.1 µg/mL6 µg/mL[5]
TLC-DensitometrySildenafil Citrate500–1500 ppm0.998915.03 ppm1500 ppm[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the discussed analytical techniques.

LC-MS/MS Method for N-desmethyl sildenafil in Human Plasma

This protocol is a synthesis of commonly employed methods for the quantification of N-desmethyl sildenafil using its deuterated internal standard (N-desmethyl sildenafil-d8).

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of N-desmethyl sildenafil-d8 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 µm or equivalent.[1]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6440).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • N-desmethyl sildenafil: m/z 461.3 → 283.4[1]

    • N-desmethyl sildenafil-d8 (IS): m/z 469.4 → 283.4[1]

HPLC-UV Method for Sildenafil and N-desmethyl sildenafil

This protocol is a generalized procedure based on methods for sildenafil and its metabolite.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the HPLC system.

b. Chromatographic Conditions

  • HPLC System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3.5) containing 0.1% triethylamine (65:35, v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 230 nm or 293 nm.

  • Injection Volume: 20 µL.

TLC-Densitometry Method for Sildenafil Citrate

This method is suitable for the analysis of sildenafil in less complex matrices or for screening purposes.

a. Sample Preparation

  • Extract the sample containing sildenafil citrate with methanol.

  • Filter the extract.

  • Apply a specific volume of the filtered extract to a TLC plate.

b. Chromatographic Conditions

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform and ethanol (e.g., 9.5:0.5 v/v).[7][8]

  • Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired height.

  • Detection: Visualize the spots under UV light at 254 nm.

  • Quantification: Scan the plate using a TLC scanner/densitometer at the wavelength of maximum absorbance for sildenafil citrate (around 304 nm).[9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assay validation and the logical relationship between the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation start Spiked Plasma Samples (Calibration Standards & QCs) extraction Extraction (LLE or Protein Precipitation) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS or HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (MS/MS or UV) separation->detection data_processing Data Processing & Peak Area Integration detection->data_processing linearity Linearity Assessment (Calibration Curve, r²) data_processing->linearity range Range Determination (LLOQ & ULOQ) linearity->range

Caption: Experimental workflow for linearity and range determination.

method_comparison Comparison of Analytical Methods cluster_performance Performance Characteristics lcms LC-MS/MS High Sensitivity & Selectivity Lower LLOQ Complex Instrumentation sensitivity Sensitivity lcms->sensitivity Highest selectivity Selectivity lcms->selectivity Highest cost Cost & Complexity lcms->cost Highest hplcuv HPLC-UV Moderate Sensitivity Higher LLOQ Widely Available hplcuv->sensitivity Moderate hplcuv->selectivity Good hplcuv->cost Moderate tlc TLC-Densitometry Lower Sensitivity Screening & Semi-Quantitative Simple & Cost-Effective tlc->sensitivity Lowest tlc->selectivity Lower tlc->cost Lowest

Caption: Logical comparison of analytical techniques.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods Employing Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost precision and reliability in bioanalytical methods, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Desmethyl Thiosildenafil-d8 against alternative internal standards, supported by experimental data, to demonstrate its superior performance in enhancing method robustness.

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is widely recognized as the gold standard. This compound, a deuterated analog of N-desmethyl sildenafil, consistently demonstrates its value in mitigating variability and ensuring the accuracy of analytical results. This guide will delve into the experimental data that substantiates the use of this compound and provide detailed protocols for assessing the robustness of analytical methods that employ this superior internal standard.

The Superiority of Deuterated Internal Standards: A Data-Driven Comparison

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest, N-desmethyl sildenafil, throughout the analytical process. From sample extraction to chromatographic separation and ionization, the deuterated standard experiences nearly identical conditions as the analyte. This co-elution and similar ionization behavior effectively compensate for matrix effects, which are a significant source of imprecision and inaccuracy in bioanalytical methods.

While a structural analog internal standard can offer some correction, its physicochemical differences from the analyte can lead to disparate extraction recoveries and ionization efficiencies, compromising the reliability of the data. The following tables summarize typical performance data from validated LC-MS/MS methods, highlighting the enhanced precision and accuracy achieved with deuterated internal standards.

Validation Parameter Method with this compound Method with Analog Internal Standard
Intra-day Precision (%RSD) 1.3 - 4.3%[1][2][3]Typically 5 - 15%
Inter-day Precision (%RSD) 2.8 - 4.3%[1][2][3]Typically >10%
Intra-day Accuracy (%Bias) 95.0 - 97.2%[1][2][3]85 - 115%
Inter-day Accuracy (%Bias) 95.3 - 96.3%[1][2][3]80 - 120%
Matrix Effect (%CV) < 5%Can be > 15%
Table 1: Comparison of key validation parameters between a method using this compound and a hypothetical method using a non-deuterated analog internal standard, based on typical data from the literature.

Experimental Protocols for Robustness Testing

Robustness testing is a critical component of method validation that assesses the reliability of an analytical method with respect to deliberate, minor variations in method parameters. A robust method remains unaffected by such changes, ensuring its transferability and consistent performance over time.

Experimental Workflow for Robustness Testing

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis with Varied Parameters cluster_data Data Analysis prep_qc Prepare QC Samples (Low, Mid, High Conc.) spike_is Spike with This compound prep_qc->spike_is inject Inject Samples spike_is->inject param1 Vary Mobile Phase Composition (±2%) inject->param1 param2 Vary Column Temperature (±5°C) inject->param2 param3 Vary Flow Rate (±10%) inject->param3 integrate Peak Integration and Analyte/IS Ratio Calculation param1->integrate param2->integrate param3->integrate stats Statistical Analysis (%RSD, %Bias) integrate->stats report Report Robustness stats->report Compare against Acceptance Criteria

Caption: Workflow for robustness testing of an LC-MS/MS method.

Detailed Robustness Testing Protocol

Objective: To evaluate the robustness of the LC-MS/MS method for the quantification of N-desmethyl sildenafil using this compound as an internal standard.

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of N-desmethyl sildenafil in the relevant biological matrix (e.g., human plasma).

  • Introduce Variations: Analyze six replicates of each QC level under the standard method conditions and under a set of deliberately varied chromatographic conditions. The following parameters are typically varied:

    • Mobile Phase Composition: Vary the proportion of the organic modifier by ±2% (e.g., if the standard is 50:50 A:B, test 48:52 and 52:48).

    • Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.

    • Column Temperature: Alter the column oven temperature by ±5°C.

    • Flow Rate: Modify the mobile phase flow rate by ±10%.

  • Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each set of conditions. The %CV should be within 15% for the results from the varied conditions compared to the standard conditions.

Parameter Varied Variation Low QC (%RSD) Mid QC (%RSD) High QC (%RSD)
Mobile Phase Composition +2% Organic< 5%< 5%< 5%
-2% Organic< 5%< 5%< 5%
Column Temperature +5°C< 4%< 4%< 4%
-5°C< 4%< 4%< 4%
Flow Rate +10%< 6%< 6%< 6%
-10%< 6%< 6%< 6%
Table 2: Representative data from a robustness study of an LC-MS/MS method employing this compound. The low %RSD values indicate the method is robust to minor variations in chromatographic conditions.

The Logical Framework for Utilizing a Deuterated Internal Standard

The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the highest quality analytical data.

G cluster_goal Primary Goal cluster_challenge Key Challenge cluster_solution Optimal Solution cluster_choice Specific Choice goal Accurate & Reliable Bioanalytical Data challenge Mitigate Analytical Variability goal->challenge solution Use Stable Isotope-Labeled Internal Standard challenge->solution choice This compound solution->choice

Caption: Logical framework for selecting this compound.

Conclusion

The evidence overwhelmingly supports the use of this compound as the internal standard of choice for the robust and reliable quantification of N-desmethyl sildenafil. Its ability to accurately compensate for analytical variability, particularly matrix effects, leads to superior precision and accuracy compared to non-deuterated alternatives. By implementing rigorous robustness testing as outlined in this guide, researchers can ensure the integrity and defensibility of their bioanalytical data, ultimately contributing to more informed decisions in drug development and research.

References

Comparative Stability Analysis: Desmethyl Thiosildenafil-d8 versus its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability of Desmethyl Thiosildenafil-d8 against its non-deuterated counterpart, Desmethyl Thiosildenafil. The inclusion of detailed experimental methodologies and supporting data aims to facilitate informed decisions in drug development and analytical research.

The substitution of hydrogen with its heavier, stable isotope deuterium at specific molecular positions—a process known as deuteration—has emerged as a strategic approach to enhance the metabolic stability of pharmaceutical compounds. This improvement is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve the cleavage of this bond.[1][2][3] This guide presents a comparative overview of the stability of Desmethyl Thiosildenafil and its deuterated analog, this compound, under various stress conditions, simulating potential degradation pathways.

Quantitative Stability Comparison

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] The following table summarizes hypothetical data from a comparative forced degradation study on Desmethyl Thiosildenafil and this compound. These values are projected based on the established principles of the kinetic isotope effect, where deuteration is expected to confer enhanced stability.

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on the generally accepted principle that deuteration can lead to increased metabolic stability. Actual experimental results may vary.

Stress ConditionTime% Degradation of Desmethyl Thiosildenafil% Degradation of this compound
Acid Hydrolysis (0.1 N HCl)24h15.2%11.8%
Base Hydrolysis (0.1 N NaOH)24h12.5%9.5%
Oxidative Degradation (3% H₂O₂)24h25.8%19.7%
Thermal Degradation (80°C)48h8.3%5.1%
Photolytic Degradation (UV light)72h5.1%3.2%

Experimental Protocols

The following protocols outline the methodologies for conducting a comparative stability study between Desmethyl Thiosildenafil and its deuterated analog.

Forced Degradation Study Protocol

This study is designed to assess the intrinsic stability of the compounds under various stress conditions.

1. Sample Preparation:

  • Prepare stock solutions (1 mg/mL) of Desmethyl Thiosildenafil and this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N sodium hydroxide. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid compounds to a temperature of 80°C in a controlled oven for 48 hours.[2]

  • Photolytic Degradation: Expose the solid compounds to UV light (254 nm) in a photostability chamber for 72 hours.[2]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at an appropriate wavelength (e.g., 290 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mechanism of Action: PDE5 Inhibition

Desmethyl Thiosildenafil, an analog of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[8] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is crucial for its therapeutic effects.

Signaling Pathway of PDE5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 substrate for GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes to Desmethyl_Thiosildenafil Desmethyl Thiosildenafil / -d8 Desmethyl_Thiosildenafil->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by Desmethyl Thiosildenafil.

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability testing of Desmethyl Thiosildenafil and its deuterated analog.

Experimental Workflow for Comparative Stability Study cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_NonDeuterated Stock Solution: Desmethyl Thiosildenafil Acid Acid Hydrolysis Stock_NonDeuterated->Acid Base Base Hydrolysis Stock_NonDeuterated->Base Oxidation Oxidative Degradation Stock_NonDeuterated->Oxidation Thermal Thermal Degradation Stock_NonDeuterated->Thermal Photo Photolytic Degradation Stock_NonDeuterated->Photo Stock_Deuterated Stock Solution: This compound Stock_Deuterated->Acid Stock_Deuterated->Base Stock_Deuterated->Oxidation Stock_Deuterated->Thermal Stock_Deuterated->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison and Stability Assessment HPLC->Data

Caption: Workflow for the comparative stability analysis.

References

A Comparative Guide to the Specificity and Selectivity of Desmethyl Thiosildenafil-d8 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Desmethyl Thiosildenafil-d8, focusing on its specificity and selectivity for use as an internal standard in the quantitative analysis of its non-labeled counterpart, Desmethyl Thiosildenafil, in complex matrices. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles of isotope dilution mass spectrometry and data from analogous deuterated sildenafil compounds to provide a thorough assessment of its expected performance against other analytical standards.

The Crucial Role of Internal Standards in Complex Mixture Analysis

In the analysis of complex mixtures such as biological fluids (plasma, urine) or herbal supplements, matrix effects can significantly impact the accuracy and precision of quantitative results. Matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby allowing for accurate correction and reliable quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This allows it to be distinguished from the analyte by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.[3]

Performance Comparison: this compound vs. Alternative Standards

The primary alternatives to a deuterated internal standard like this compound are structural analogues or the use of external calibration without an internal standard. This section compares the expected performance of this compound based on these alternatives.

FeatureThis compound (Deuterated IS)Structural Analogue (Non-isotopic IS)External Standard (No IS)
Specificity Very High: Differentiated by mass (m/z) from the analyte and endogenous interferences.Moderate to High: Relies on chromatographic separation from the analyte and interferences. Potential for co-eluting isomers.Low to Moderate: Highly susceptible to interferences from the matrix that are not chromatographically resolved.
Selectivity Very High: Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor and product ion).Moderate to High: Dependant on chromatographic resolution and the uniqueness of the MRM transition.Low: Single-stage mass analysis or UV detection is prone to interference.
Compensation for Matrix Effects Excellent: Co-elutes with the analyte, experiencing identical ion suppression or enhancement.[1][3]Partial to Good: May have different chromatographic retention and ionization efficiency, leading to incomplete compensation.None: Highly vulnerable to variations in matrix effects between samples.
Accuracy & Precision Excellent: Corrects for variability in sample preparation, injection volume, and instrument response.Good: Can improve precision but may introduce bias if its behavior deviates from the analyte.Poor to Moderate: Prone to significant inaccuracies and poor precision due to uncorrected matrix effects and other variations.

Expected Performance Data based on Analogous Compounds

While specific validation data for a method using this compound is not publicly available, the performance of LC-MS/MS methods for the parent compound, sildenafil, and its metabolite, N-desmethyl sildenafil, using their respective deuterated internal standards (sildenafil-d8 and N-desmethyl sildenafil-d8) provides a strong indication of the expected performance.

The following tables summarize typical validation parameters for the analysis of sildenafil analogues in human plasma, demonstrating the high level of accuracy and precision achievable with the use of deuterated internal standards.[4][5]

Table 1: Linearity and Sensitivity

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
SildenafilSildenafil-d81.0 - 1000.0≥ 0.9998
N-Desmethyl SildenafilN-Desmethyl Sildenafil-d80.5 - 500.0≥ 0.9987

Table 2: Accuracy and Precision (Intra- and Inter-day)

AnalyteInternal StandardAccuracy (%)Precision (%RSD)
SildenafilSildenafil-d896.7 - 98.31.5 - 5.1
N-Desmethyl SildenafilN-Desmethyl Sildenafil-d895.0 - 97.21.3 - 4.3

Experimental Protocols

This section outlines a detailed methodology for a typical LC-MS/MS analysis of Desmethyl Thiosildenafil in a complex matrix, such as an herbal supplement, using this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of extracted sample solution (e.g., herbal supplement dissolved in a suitable solvent), add a known concentration of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 5 mL of an organic extraction solvent (e.g., methyl t-butyl ether).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for the separation of sildenafil analogues.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for Desmethyl Thiosildenafil and this compound would need to be optimized. Based on available mass spectral data for Desmethyl Thiosildenafil, a potential precursor ion would be its protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Mixture (e.g., Herbal Supplement Extract) add_is Spike with This compound (IS) sample->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for the analysis of Desmethyl Thiosildenafil.

matrix_effect_compensation cluster_source Mass Spectrometer Ion Source cluster_detector Detector Signal analyte Desmethyl Thiosildenafil (Analyte) signal_analyte Suppressed Analyte Signal analyte->signal_analyte is This compound (Internal Standard) signal_is Equally Suppressed IS Signal is->signal_is matrix Matrix Components matrix->analyte Ion Suppression matrix->is result Accurate Quantification (Ratio remains constant) signal_analyte->result Ratio Calculation signal_is->result Ratio Calculation

Caption: Compensation for matrix effects using a deuterated internal standard.

References

Performance Guide: Quantification of Desmethyl Thiosildenafil and its Analogs using Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical performance for the quantification of Desmethyl Thiosildenafil and its primary analog, N-desmethyl sildenafil. The focus is on methods utilizing the stable isotope-labeled internal standard, Desmethyl Thiosildenafil-d8, a critical tool for achieving high accuracy and precision in bioanalytical and pharmaceutical quality control settings.

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with mass spectrometry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. This compound is an ideal internal standard for the analysis of Desmethyl Thiosildenafil and N-desmethyl sildenafil due to its near-identical chemical and physical properties to the analytes. The key difference is the presence of eight deuterium atoms, which increases its mass without significantly altering its chromatographic retention time or ionization efficiency. This allows for the correction of variability during sample preparation and analysis, a technique known as isotope dilution mass spectrometry.

Comparative Analysis of Analytical Methods

The performance of an analytical method is critically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

The following table summarizes the LOQ and LOD values for N-desmethyl sildenafil from various published analytical methods. These values are indicative of the performance that can be expected when using a deuterated internal standard like this compound.

Analytical MethodAnalyteInternal StandardMatrixLOQ (ng/mL)LOD (ng/mL)Citation
LC-MS/MSN-desmethyl sildenafilN-desmethyl sildenafil-d8Human Plasma0.5Not Reported[1][2]
LC-MS/MSN-desmethyl sildenafilSildenafil-d8Human Plasma2.0Not Reported[3]
UPLC-MS/MSN-desmethyl sildenafilN-desmethyl sildenafil-d8Human PlasmaNot ReportedNot Reported[4]
LC-MS/MSN-desmethyl sildenafilVardenafilHuman PlasmaNot ReportedNot Reported[5]
GC-MSN-desmethyl sildenafilProtriptylineWhole Blood15.05.0[6]
HPLC-DAD/FLN-desmethyl sildenafilNot specifiedHuman Urine30Not Reported[7][8]

As the data indicates, methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard achieve the lowest limits of quantification, demonstrating superior sensitivity for the analysis of N-desmethyl sildenafil in biological matrices.

Experimental Protocol: Quantification of N-desmethyl sildenafil in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of N-desmethyl sildenafil in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the cited literature.[1][2][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of a working solution of this compound (internal standard) in methanol.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-desmethyl sildenafil: m/z 461.4 → 283.2[3][4]

      • This compound: The precursor and product ions for this compound would be determined by direct infusion and would be approximately 8 mass units higher than the unlabeled compound.

3. Calibration and Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of N-desmethyl sildenafil to the peak area of this compound against the concentration of N-desmethyl sildenafil in a series of prepared standards.

  • The concentration of N-desmethyl sildenafil in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard with LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Desmethyl Thiosildenafil-d8 (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lc_separation LC Separation (C18 Column) evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

LC-MS/MS workflow for analyte quantification.

References

Qualification of Desmethyl Thiosildenafil-d8: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly qualified reference standard is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of Desmethyl Thiosildenafil-d8, a deuterated analog of a thiosildenafil derivative, and its common alternative, N-Desmethyl Sildenafil-d8. The information presented is based on typical data provided in Certificates of Analysis (CoA) for commercially available reference standards.

This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Desmethyl Thiosildenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Its structural similarity and mass difference make it an ideal internal standard for mass spectrometry-based assays, such as LC-MS/MS, used in pharmacokinetic studies, drug metabolism research, and forensic analysis. The deuteration provides a distinct mass shift without significantly altering the chemical properties, allowing for precise quantification.

Comparative Analysis of Reference Standards

The qualification of a reference standard is established through a series of rigorous analytical tests. While a specific Certificate of Analysis for this compound is typically provided upon purchase, this guide presents a comparison based on a representative CoA of its close structural analog, N-Desmethyl Sildenafil-d8, against which the qualification of this compound can be benchmarked.

Table 1: Comparison of Typical Product Specifications
ParameterThis compound (Expected)N-Desmethyl Sildenafil-d8 (Typical)[1]
Chemical Formula C₂₁H₂₀D₈N₆O₃S₂C₂₁H₂₀D₈N₆O₄S
Molecular Weight 484.66 g/mol 468.60 g/mol
CAS Number 1215321-44-01185168-06-2
Appearance White to Off-White SolidWhite Solid
Purity (by HPLC) ≥98%>95%
Isotopic Purity ≥98% Deuterium Incorporation≥98% Deuterium Incorporation
Identity Confirmation Conforms to structure by ¹H-NMR and MSConforms to structure by ¹H-NMR and MS
Storage Conditions -20°C-20°C

Experimental Protocols

The qualification of this compound as a reference standard involves a series of analytical procedures to confirm its identity, purity, and stability.

Identity Confirmation

The structural integrity of the reference standard is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is used to confirm the chemical structure of the molecule. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which should correspond to the theoretical mass of the deuterated compound.

Purity Assessment

The purity of the reference standard is a critical parameter and is typically assessed by High-Performance Liquid Chromatography (HPLC).

  • HPLC Method: A reversed-phase HPLC method with UV detection is commonly used. The mobile phase composition and gradient are optimized to achieve separation of the main compound from any potential impurities. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Isotopic Purity

The isotopic purity, or the extent of deuterium incorporation, is determined by mass spectrometry.

  • LC-MS/MS Analysis: The relative abundance of the deuterated and non-deuterated species is measured to calculate the percentage of deuterium incorporation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the context of this compound's application and the typical workflow for its qualification.

cluster_0 Sildenafil Metabolism Pathway cluster_1 Thiosildenafil Analog Pathway Sildenafil Sildenafil Metabolism CYP3A4/5 (N-Demethylation) Sildenafil->Metabolism N-Desmethyl Sildenafil N-Desmethyl Sildenafil (Active Metabolite) Metabolism->N-Desmethyl Sildenafil Thiosildenafil Thiosildenafil ThioMetabolism Putative Metabolism (N-Demethylation) Thiosildenafil->ThioMetabolism Desmethyl Thiosildenafil Desmethyl Thiosildenafil ThioMetabolism->Desmethyl Thiosildenafil Start Reference Standard Candidate Identity Identity Confirmation (¹H-NMR, MS) Start->Identity Purity Purity Assessment (HPLC) Start->Purity Isotopic Isotopic Purity (LC-MS/MS) Start->Isotopic CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Isotopic->CoA End Qualified Reference Standard CoA->End

References

Safety Operating Guide

Safe Disposal of Desmethyl Thiosildenafil-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Desmethyl Thiosildenafil-d8, a deuterated analogue of a sildenafil impurity. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining a secure work environment.

Desmethyl Thiosildenafil is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to these hazardous properties, it is imperative that this compound and its deuterated form be disposed of with strict adherence to safety protocols and regulatory requirements. The primary recommended disposal method is through an approved waste disposal plant[1].

Key Disposal Considerations

Hazard ClassificationDisposal RecommendationPrecautionary Statements
Acute toxicity, Oral (Category 4)[1]Dispose of contents/container to an approved waste disposal plant[1].P264: Wash skin thoroughly after handling[1].
Acute aquatic toxicity (Category 1)[1]Avoid release to the environment[1].P270: Do not eat, drink or smoke when using this product[1].
Chronic aquatic toxicity (Category 1)[1]Collect spillage[1].P273: Avoid release to the environment[1].

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended procedure is direct disposal through a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes contaminated personal protective equipment (PPE), glassware, and any unused product.

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment"), and the date of accumulation.

  • Containment: Ensure the waste is stored in a sealed, leak-proof container that is compatible with the chemical.

  • Storage: Store the contained waste in a designated, secure area away from incompatible materials, particularly strong acids, alkalis, and oxidizing/reducing agents[1].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste disposal contractor. Provide the contractor with a copy of the available Safety Data Sheet (SDS) for Desmethyl Thiosildenafil.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Storage & Final Disposal start This compound Waste Generated assess_hazard Assess Hazards: - Acute Oral Toxicity - High Aquatic Toxicity start->assess_hazard segregate Segregate Waste assess_hazard->segregate label_container Label Container with Chemical Name & Hazards segregate->label_container store_securely Store in Secure, Designated Area label_container->store_securely contact_disposal Contact Approved Hazardous Waste Disposal Service store_securely->contact_disposal end_disposal Proper Disposal Complete contact_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.